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  • Product: Doxepin N-Oxide Hydrochloride

Core Science & Biosynthesis

Foundational

Doxepin N-Oxide Hydrochloride synthesis pathway

Technical Whitepaper: Advanced Synthesis and Characterization of Doxepin N-Oxide Hydrochloride [1][2][3][4][5][6][7][8][9][10][11] Doxepin N-Oxide (3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine N-oxide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthesis and Characterization of Doxepin N-Oxide Hydrochloride

[1][2][3][4][5][6][7][8][9][10][11]

Doxepin N-Oxide (3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine N-oxide) is a primary oxidative metabolite of the tricyclic antidepressant Doxepin. In pharmaceutical development, it serves a dual role: as a critical reference standard for impurity profiling (often monitored during stability testing of Doxepin HCl formulations) and as a target for metabolic studies.[1]

Synthesizing the Hydrochloride salt of this N-oxide presents unique challenges compared to the free base. N-oxides are weak bases (


 ~4.5), and their protonated salts are prone to hygroscopicity and thermal instability (potential for Cope elimination or deoxygenation).[1] This guide details a robust, self-validating pathway using m-chloroperbenzoic acid (mCPBA) oxidation followed by anhydrous salt formation, ensuring preservation of the E/Z isomeric ratio inherent to the parent Doxepin.[1]

Target Compound Data:

  • Compound: Doxepin N-Oxide Hydrochloride

  • CAS (Salt): 2734342-87-9

  • CAS (Free Base): 22684-91-9[2][3][4][5][6]

  • Molecular Formula:

    
    [7][1]
    
  • Molecular Weight: 331.84 g/mol

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize side reactions such as epoxide formation on the alkylidene double bond or over-oxidation.

Strategic Choices:

  • Oxidant Selection: m-Chloroperbenzoic acid (mCPBA) is selected over Hydrogen Peroxide (

    
    ). While 
    
    
    
    is "greener," it requires protic solvents (MeOH/Water) which complicate the isolation of the water-soluble N-oxide. mCPBA allows the use of Dichloromethane (DCM), facilitating a non-aqueous workup essential for high-purity salt formation.[1]
  • Temperature Control: The reaction is strictly controlled at 0°C to favor electrophilic attack at the nitrogen lone pair over the electron-rich alkene (epoxidation risk).

  • Salt Formation: Anhydrous HCl in Diethyl Ether or Dioxane is mandated. Aqueous HCl would lead to a gummy, hygroscopic mass difficult to crystallize.[1]

Pathway Visualization

DoxepinSynthesis Doxepin Doxepin (Free Base) (E/Z Mixture) Intermediate Transition State (Nu: Attack on O) Doxepin->Intermediate DCM, 0°C mCPBA m-CPBA (Oxidant) mCPBA->Intermediate NOxideBase Doxepin N-Oxide (Free Base) Intermediate->NOxideBase - m-CBA (byproduct) FinalSalt Doxepin N-Oxide HCl (Target Salt) NOxideBase->FinalSalt Protonation HCl HCl (Anhydrous) in Et2O/Dioxane HCl->FinalSalt

Figure 1: Reaction scheme for the selective N-oxidation of Doxepin and subsequent hydrochlorination.

Detailed Experimental Protocol

Phase A: Preparation of Doxepin Free Base

Note: If starting from commercial Doxepin HCl, it must be converted to the free base to ensure efficient oxidation.[1]

  • Dissolve 5.0 g (15.8 mmol) of Doxepin HCl in 50 mL of deionized water.

  • Adjust pH to >10 using 1M NaOH solution.

  • Extract the turbid mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Checkpoint: Obtain a clear, viscous oil (Yield ~95%).[1]

Phase B: N-Oxidation (The Core Reaction)

Reagents Table:

Reagent Equiv. Role Critical Parameter
Doxepin (Free Base) 1.0 Substrate Purity >98%
mCPBA (77% max) 1.1 Oxidant Add dropwise; Exothermic
Dichloromethane Solvent Medium Anhydrous; 0°C

| 10%


 | Excess | Quench | Destroys unreacted peroxides |

Protocol:

  • Setup: Dissolve Doxepin free base (4.0 g, 14.3 mmol) in 40 mL of DCM in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Dissolve mCPBA (3.2 g, ~15.7 mmol active oxidant) in 30 mL DCM. Add this solution dropwise to the Doxepin solution over 30 minutes.

    • Mechanistic Insight: Slow addition prevents localized heating, reducing the risk of epoxidizing the C11-C(alkyl) double bond.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

    • Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM). The N-oxide is significantly more polar (

      
       ~0.2) than Doxepin (
      
      
      
      ~0.6).[1]
  • Workup:

    • Wash the reaction mixture with 10% aqueous

      
       (20 mL) to quench excess peroxide (Starch-iodide test negative).
      
    • Wash with saturated

      
       (
      
      
      
      mL) to remove m-chlorobenzoic acid byproduct.
    • Crucial Step: The N-oxide is water-soluble. Do not discard aqueous layers without checking. If yield is low, back-extract aqueous layers with Chloroform.[1]

  • Isolation: Dry the organic layer (

    
    ) and evaporate to yield the Doxepin N-Oxide Free Base as a thick, glassy oil or amorphous solid.[1]
    
Phase C: Hydrochloride Salt Formation

Caution: This step determines the stability of the final product. Moisture exclusion is vital.

  • Dissolve the N-Oxide Free Base (3.0 g) in minimal anhydrous Acetone or Ethyl Acetate (approx. 15 mL).

  • Cool to 0–5°C.

  • Slowly add 2.0 M HCl in Diethyl Ether (1.05 equiv) dropwise with vigorous stirring.

  • A white to off-white precipitate should form immediately.

    • Troubleshooting: If an oil forms ("oiling out"), scratch the glass sides or add a seed crystal.[1] If oil persists, decant the solvent and triturate with fresh diethyl ether.[1]

  • Filter the solid rapidly under Nitrogen (hygroscopic risk).

  • Wash with cold diethyl ether (

    
     mL).
    
  • Dry in a vacuum desiccator over

    
     for 24 hours.
    

Critical Quality Attributes (CQAs) & Troubleshooting

Process Workflow Diagram

Workflow cluster_QA Quality Control Gates Start Start: Doxepin Free Base Oxidation Oxidation (mCPBA, 0°C) Control: Temp < 5°C Start->Oxidation Quench Quench (Na2SO3) Remove Peroxides Oxidation->Quench TLC TLC/HPLC Check (Disappearance of SM) Oxidation->TLC Wash Basic Wash (NaHCO3) Remove m-CBA acid Quench->Wash PeroxideTest Starch-Iodide Test (Negative) Quench->PeroxideTest Dry Dry & Concentrate Yield: Free Base Oil Wash->Dry SaltForm Salt Formation (HCl/Ether) Dry->SaltForm Isolate Filtration & Vacuum Dry (Hygroscopic Control) SaltForm->Isolate NMR 1H-NMR (Shift of N-Me protons) Isolate->NMR

Figure 2: End-to-end process workflow with integrated Quality Control gates.

Analytical Validation

To validate the synthesis, confirm the following spectral shifts:

  • 
    -NMR (DMSO-
    
    
    
    ):
    The N-methyl protons, typically a singlet at
    
    
    2.7 ppm in Doxepin, will shift downfield to
    
    
    3.1–3.3 ppm due to the deshielding effect of the N-oxide oxygen.
  • Mass Spectrometry:

    
     peak at 296.4 Da (Free base mass) + HCl pattern.
    
  • Isomeric Ratio: HPLC analysis should confirm the E/Z ratio remains consistent with the starting material (typically ~85:15), proving no isomerization occurred during the mild oxidation.[1]

Stability Warning

Doxepin N-Oxide HCl is thermally labile .

  • Storage: -20°C, protected from light and moisture.

  • Degradation: Heating above 60°C may induce Cope elimination, reverting the compound to a hydroxylamine derivative or cleaving the alkyl chain.[1]

References

  • Organic Chemistry Portal. (n.d.). Oxidation of Amines to N-Oxides using mCPBA. Retrieved October 26, 2023, from [Link][1]

  • Bickel, M. H. (1969).[1] The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355.[1] (Foundational text on N-oxide instability and metabolism).

  • European Pharmacopoeia (Ph. Eur.).Doxepin Hydrochloride Monograph. (Defines Impurity profiles including oxidized metabolites).

Sources

Exploratory

Technical Deep Dive: Doxepin N-Oxide Hydrochloride Metabolism and Analytics

The following is an in-depth technical guide on Doxepin N-Oxide Hydrochloride, structured for researchers and drug development professionals. Executive Summary Doxepin N-Oxide (DNO) represents a critical node in the meta...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Doxepin N-Oxide Hydrochloride, structured for researchers and drug development professionals.

Executive Summary

Doxepin N-Oxide (DNO) represents a critical node in the metabolic disposition of the tricyclic antidepressant (TCA) Doxepin.[1] While often categorized primarily as a process impurity or a minor oxidative metabolite, DNO plays a dynamic role in vivo due to its potential for retro-reduction —a process where the N-oxide is converted back to the parent drug, effectively acting as a metabolic reservoir.

This guide analyzes the bidirectional metabolism of Doxepin N-Oxide, its pharmacological inactivity relative to the parent, and the precise LC-MS/MS methodologies required for its quantification in biological matrices.

Chemical & Physicochemical Context

Doxepin N-Oxide Hydrochloride is the salt form typically used as a reference standard in analytical toxicology and pharmaceutical quality control.[1]

PropertyDetail
Chemical Name 3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine N-oxide hydrochloride
Molecular Formula C₁₉H₂₁NO₂[2][3][4][5][6][7][8][9] · HCl
Molecular Weight 295.38 g/mol (Free Base); ~331.8 g/mol (HCl Salt)
Solubility Highly soluble in water and methanol; sparingly soluble in non-polar solvents.[1]
Stereochemistry Exists as a mixture of E (trans) and Z (cis) isomers, typically mirroring the ~85:15 (E:Z) ratio of the parent Doxepin, though metabolic formation may alter this ratio.
Stability Thermolabile; susceptible to de-oxygenation (reduction) under high heat or in the presence of strong reducing agents.[1]

Metabolic Architectures

The metabolic fate of Doxepin involves a balance between bioactivation (demethylation to Nordoxepin) and clearance (oxidation/glucuronidation).[1] Doxepin N-Oxide sits at a reversible junction.

Formation (N-Oxygenation)

The oxidation of the tertiary amine nitrogen of Doxepin to form Doxepin N-Oxide is mediated by two primary enzyme systems:[1]

  • Flavin-Containing Monooxygenases (FMOs): Specifically FMO3 , which is the dominant hepatic isoform responsible for the N-oxygenation of tertiary amine drugs (e.g., clozapine, imipramine).[10] FMOs do not require a specific binding pocket orientation as strictly as CYPs, allowing for broad substrate acceptance of nucleophilic amines.

  • Cytochrome P450s (CYPs): While CYP2D6 and CYP2C19 drive hydroxylation and demethylation respectively, CYP3A4 and CYP1A2 contribute to N-oxidation, particularly at high substrate concentrations.

Retro-Reduction (The Reservoir Effect)

Unlike the irreversible demethylation to Nordoxepin, the formation of Doxepin N-Oxide is reversible.[1] In vivo, DNO can be reduced back to Doxepin, prolonging the parent drug's systemic exposure.

  • Enzymology: This reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) system and Aldehyde Oxidase (AOX) , and potentially by CYPs under hypoxic conditions.

  • Clinical Impact: This cycle can lead to "rebounding" plasma levels of Doxepin even after the absorption phase is complete.[1]

Metabolic Pathway Diagram

The following diagram illustrates the competitive and reversible pathways governing Doxepin metabolism.

DoxepinMetabolism Doxepin Doxepin (Parent) Nordoxepin Nordoxepin (Active Metabolite) Doxepin->Nordoxepin N-Demethylation (CYP2C19, CYP1A2) DoxepinNOxide Doxepin N-Oxide (Metabolite/Reservoir) Doxepin->DoxepinNOxide N-Oxygenation (FMO3, CYP3A4) HydroxyDox 2-Hydroxydoxepin Doxepin->HydroxyDox Hydroxylation (CYP2D6) Glucuronide Glucuronide Conjugates (Excretion) Nordoxepin->Glucuronide UGTs DoxepinNOxide->Doxepin Retro-Reduction (mARC, AOX) HydroxyDox->Glucuronide UGTs

Caption: Bidirectional metabolic pathway of Doxepin, highlighting the reversible N-oxide loop.

Pharmacological Profile

Understanding the activity of the N-oxide is crucial for toxicity studies.[1]

  • Activity: Doxepin N-Oxide is considered pharmacologically inactive regarding the reuptake inhibition of serotonin (5-HT) and norepinephrine (NE). It lacks the necessary basicity at the nitrogen atom (due to the N-O bond) to interact effectively with the monoamine transporter binding sites.[1]

  • Toxicity: Its primary toxicological relevance lies in its potential to revert to the active parent compound.[1] Direct toxicity of the N-oxide is generally low compared to the cardiotoxic potential of the parent TCA.[1]

Analytical Protocol: LC-MS/MS Quantification

Quantifying Doxepin N-Oxide requires specific transitions to distinguish it from isobaric interferences and the parent drug.

Method Development Parameters[1][6][8][12]
  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500/6500 or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Chromatography: Reversed-phase C18 or Biphenyl column (Biphenyl is superior for separating isomers and polar N-oxides).

MS/MS Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Doxepin 280.2107.125Quantifier
Nordoxepin 266.1107.125Quantifier
Doxepin N-Oxide 296.2 107.1 30Quantifier
Doxepin N-Oxide 296.2 58.1 45Qualifier

Note: The m/z 107.1 fragment corresponds to the tropylium ion/benzyl moiety characteristic of the dibenzoxepin core.[1] The m/z 58.1 fragment in the N-oxide channel corresponds to the dimethylamine oxide tail.[1]

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol ensures the extraction of the polar N-oxide alongside the lipophilic parent.[1]

  • Aliquot: Transfer 200 µL of plasma/serum into a clean tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (Doxepin-d3).

  • Alkalinization: Add 200 µL of 0.1 M Na₂CO₃ (pH ~9.8) to ensure the parent drug is in the free base form.[1] Note: N-oxides are less affected by pH but are stable at this alkalinity.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1] Vortex vigorously for 5 minutes.[1]

  • Why MTBE? It provides a clean extract for TCAs and sufficiently extracts the slightly more polar N-oxide compared to Hexane.[1]

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a fresh tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (20:80 Acetonitrile:Water + 0.1% Formic Acid).

LC-MS Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Serum) LLE Liquid-Liquid Extraction (MTBE, pH 9.8) Sample->LLE Add IS + Buffer Dry Evaporation (N2, 40°C) LLE->Dry Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon LC LC Separation (Biphenyl Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantitation (Ratio vs IS) MS->Data m/z 296->107

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for simultaneous analysis of Doxepin and Doxepin N-Oxide.

Stability & Handling

When working with Doxepin N-Oxide Hydrochloride in a research setting:

  • Solution Stability: Stock solutions in methanol are stable for 1 month at -20°C.

  • In-Source Fragmentation: During MS analysis, N-oxides can thermally degrade in the ion source to the parent amine.

    • Validation Step: Monitor the Doxepin channel (280.[1][5][11][12]2) while injecting a pure Doxepin N-Oxide standard. If a peak appears at the Doxepin retention time, lower the source temperature or declustering potential.[1]

References

  • Metabolic Pathways of Doxepin. PubChem Pathway Database. National Institutes of Health.[1] Available at: [Link][1]

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals. PubMed Central. Rendić, S. & Guengerich, F.P. (2015).[13] Available at: [Link]

  • Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma. Journal of Pharmaceutical Analysis. Patel, N.P., et al. (2018).[6] Available at: [Link]

  • Geometric isomerization of doxepin during its N-demethylation in humans. Drug Metabolism and Disposition. Ghabrial, H., et al. (1991). Available at: [Link]

Sources

Foundational

Structural Elucidation of Doxepin N-Oxide Hydrochloride: A Technical Guide

The following technical guide details the structural elucidation of Doxepin N-Oxide Hydrochloride , a critical oxidative impurity and metabolite of the tricyclic antidepressant Doxepin. This guide is designed for analyti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of Doxepin N-Oxide Hydrochloride , a critical oxidative impurity and metabolite of the tricyclic antidepressant Doxepin. This guide is designed for analytical scientists and follows a rigorous evidence-based approach.

Executive Summary & Chemical Context

Target Analyte: Doxepin N-Oxide Hydrochloride CAS Registry Number: 22684-91-9 (Free base generic ref) Molecular Formula: C₁₉H₂₁NO₂·HCl (Salt form) Role: Oxidative degradation product (impurity) and Phase I metabolite.

Doxepin exists as a mixture of (E) and (Z) geometric isomers (typically ~85:15).[1] Consequently, the N-oxide derivative retains this isomerism. The structural elucidation process must not only confirm the N-oxidation of the tertiary amine but also rigorously assign the geometric configuration. This guide prioritizes Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) as the primary elucidation tools.

Synthesis of Reference Standard

To validate the structure of an unknown impurity, a reference standard must be synthesized via controlled oxidation.

  • Precursor: Doxepin Hydrochloride (USP/EP Grade).

  • Reagent: 3-Chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (30%).

  • Reaction Mechanism: Electrophilic attack of the peracid oxygen on the lone pair of the tertiary nitrogen.

  • Salt Formation: The resulting N-oxide is treated with anhydrous HCl in diethyl ether to yield the hydrochloride salt (R₃N⁺-OH Cl⁻).

Critical Note: N-oxides are thermally labile. Avoid high temperatures (>60°C) during isolation to prevent Cope elimination (formation of the hydroxylamine and alkene).

Analytical Strategy: Mass Spectrometry (HRMS)

Mass spectrometry provides the first tier of structural evidence: elemental composition and the diagnostic "oxygen loss" fragmentation.

Ionization & Elemental Composition
  • Method: ESI-QTOF or Orbitrap (Positive Mode).

  • Theoretical [M+H]⁺:

    • Doxepin (Free Base):

      
       Da
      
    • Doxepin N-Oxide (Free Base):

      
       Da (+15.9949 Da shift).
      
  • Isotopic Pattern: Confirm the presence of Chlorine (³⁵Cl/³⁷Cl ratio of 3:1) if analyzing the salt species intact, though ESI typically observes the cation

    
    .
    
Diagnostic Fragmentation Pathways

N-oxides exhibit a characteristic fragmentation pattern distinct from their parent amines.

  • Deoxygenation ([M-16]): The most diagnostic peak. Thermal source conditions or high collision energy (CE) often strip the oxygen, yielding a fragment identical to the Doxepin parent ion (

    
     280).
    
  • Tropylium Ion Formation: Cleavage of the ether linkage yields the hydroxy-tropylium ion (

    
     107), confirming the tricyclic core remains intact.
    

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 296.16 Deox Deoxygenation [M+H-O]+ m/z 280.17 Parent->Deox -16 Da (O) SideChain Amine Side Chain Loss m/z 58 (Dimethylamine) Parent->SideChain Cope Elimination Path Trop Tropylium Ion m/z 107.05 Deox->Trop Ether Cleavage

Figure 1: Proposed fragmentation pathway for Doxepin N-Oxide in ESI(+)-MS/MS.

NMR Spectroscopy: The Definitive Proof

NMR is the only technique capable of distinguishing the N-oxide moiety from other oxidation products (e.g., hydroxylated rings) and assigning E/Z stereochemistry.

Sample Preparation[3][4]
  • Solvent: DMSO-d₆ is preferred over CDCl₃.

    • Reason 1: Solubility of the hydrochloride salt.[2]

    • Reason 2: Prevention of solute aggregation which broadens N-oxide signals.

  • Concentration: ~10-15 mg in 0.6 mL.

¹H NMR: The "N-Oxide Shift"

The oxidation of the nitrogen atom creates a strong inductive effect, deshielding adjacent protons (alpha-position).

PositionProton TypeDoxepin HCl (δ ppm)Doxepin N-Oxide HCl (δ ppm)Shift (Δδ)
N-CH₃ Methyls~2.73.1 - 3.4 +0.4 - 0.7
α-CH₂ Methylene~3.13.5 - 3.8 +0.4 - 0.7
Vinyl =CH-~5.7~5.7 - 5.8Minimal
Aromatic Ar-H6.8 - 7.46.9 - 7.5Minor

Interpretation: The significant downfield shift of the


-methyl and 

-methylene protons is the "smoking gun" for N-oxidation. In the salt form (N-OH⁺), these shifts may be even more pronounced due to the positive charge.
¹³C NMR & DEPT-135
  • 
    -Carbons:  The carbons directly attached to the nitrogen (
    
    
    
    -methyls and
    
    
    -methylene) will also shift downfield, typically by 10-15 ppm compared to the parent amine.
  • Quaternary Carbons: Use HMBC to link the side chain to the tricyclic core.

Stereochemical Assignment (E vs. Z) via NOESY

Doxepin N-oxide retains the E/Z isomerism. Distinguishing them requires 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Z-Isomer (Cis): The side chain is on the same side as the aromatic ring oxygen.

    • Key NOE: Strong correlation between the vinylic proton and the aromatic protons of the ring bearing the ether oxygen.

  • E-Isomer (Trans): The side chain is opposite the ether oxygen.

    • Key NOE: Strong correlation between the vinylic proton and the methylene protons of the central ring (C-H₂ bridge).

NOESY_Logic Isomer Isomer Assignment (NOESY Spectrum) VinylH Vinylic Proton (=CH-) Isomer->VinylH RingH Aromatic Ring H (Ether Side) VinylH->RingH Strong NOE BridgeH Bridge Methylene H (-CH2-) VinylH->BridgeH Strong NOE Z_Result Z-Isomer (Cis) RingH->Z_Result Indicates E_Result E-Isomer (Trans) BridgeH->E_Result Indicates

Figure 2: Logic flow for distinguishing E and Z isomers using NOESY correlations.

Infrared Spectroscopy (IR)

While less specific than NMR, IR provides corroborative evidence.

  • N-O Stretch: Look for a strong band in the 950–970 cm⁻¹ region. This band is absent in the parent tertiary amine.

  • O-H Stretch (Salt): If isolated as the hydrochloride salt (N-OH⁺ Cl⁻), a broad absorption around 2500–3000 cm⁻¹ may be observed, distinct from the carboxylic acid O-H.

Comprehensive Elucidation Workflow

The following diagram summarizes the decision tree for confirming the structure.

Elucidation_Workflow Start Unknown Impurity RT Shift in HPLC MS HRMS (ESI+) Check [M+H] = 296.16 Start->MS Frag MS/MS Fragmentation Check for [M-16] loss MS->Frag NMR_1H 1H NMR (DMSO-d6) Check N-Me shift (>3.0 ppm) Frag->NMR_1H Mass Matches NMR_NOESY 2D NOESY Assign E/Z Geometry NMR_1H->NMR_NOESY N-Oxide Confirmed Conclusion Identity Confirmed: Doxepin N-Oxide HCl NMR_NOESY->Conclusion

Figure 3: Step-by-step structural elucidation workflow.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Doxepin Hydrochloride Monograph. (Provides impurity limits and isomer ratios).

  • United States Pharmacopeia (USP) . Doxepin Hydrochloride.[4][5][2][6][7][8] USP-NF.[8] (Defines Related Compounds A, B, and C).

  • Holm, R., & Elder, D. P. (2016) .[9] Analytical Advances in Pharmaceutical Impurity Profiling. European Journal of Pharmaceutical Sciences. (General N-oxide characterization strategies).

  • Wyatt, D. K., et al. (1986) .[6] Carbon-13 NMR of Z- and E-Doxepin Hydrochloride. Applied Spectroscopy. Link (Foundational NMR data for parent isomers).

  • Ramanathan, R., et al. (2000) .[10] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization. Analytical Chemistry. (Mechanistic basis for MS loss of 16 Da).

Sources

Exploratory

Doxepin N-Oxide Hydrochloride CAS number and nomenclature

An In-Depth Technical Guide to Doxepin N-Oxide Hydrochloride: Nomenclature, Synthesis, and Analysis Introduction Doxepin is a well-established tricyclic antidepressant (TCA) used in the treatment of major depressive diso...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Doxepin N-Oxide Hydrochloride: Nomenclature, Synthesis, and Analysis

Introduction

Doxepin is a well-established tricyclic antidepressant (TCA) used in the treatment of major depressive disorder, anxiety, and insomnia[1][2][3]. As with any therapeutic agent, a comprehensive understanding of its metabolic fate is paramount for drug development professionals and researchers. The biotransformation of Doxepin in the liver is extensive, occurring primarily through oxidation and N-demethylation mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19[1][4][5]. This metabolism yields several derivatives, including the pharmacologically active metabolite nordoxepin and the N-oxide form[2][5].

This technical guide provides an in-depth examination of Doxepin N-Oxide, focusing on its precise chemical identity, nomenclature, and the associated hydrochloride salt. We will explore the logical synthesis pathway, detail robust analytical methodologies for its characterization, and discuss its relevance within the broader context of Doxepin's pharmacology. This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this specific Doxepin metabolite.

Part 1: Core Chemical Identity and Nomenclature

A frequent point of ambiguity for researchers is the precise CAS number and nomenclature for the hydrochloride salt of Doxepin N-Oxide. It is critical to distinguish between the parent drug, its hydrochloride salt, and its N-oxide metabolite. The N-oxide is a distinct chemical entity formed during metabolism, and its hydrochloride salt is prepared for research purposes, often to enhance solubility and stability in aqueous solutions.

The Chemical Abstracts Service (CAS) assigns unique identifiers to specific chemical substances. While Doxepin Hydrochloride and Doxepin N-Oxide have their own designated CAS numbers, a separate, commonly cited CAS number for "Doxepin N-Oxide Hydrochloride" is not found. In practice, the hydrochloride salt is typically referenced by the CAS number of the free base N-oxide.

Data Summary Table: Nomenclature and Identifiers
Compound NameCAS NumberIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Doxepin Hydrochloride 1229-29-4[6](E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine hydrochloride[1][7]C₁₉H₂₂ClNO315.84[8]
Doxepin N-Oxide 22684-91-9[8][9][10][11][12]3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine oxide[8][13]C₁₉H₂₁NO₂295.38[10]
Structural Visualization

The structural differences between Doxepin and its N-oxide derivative are centered on the dimethylamine group. The N-oxide is formed by the oxidation of the tertiary amine nitrogen atom.

G cluster_doxepin Doxepin Hydrochloride cluster_noxide Doxepin N-Oxide doxepin Structure of Doxepin (Hydrochloride salt not shown on amine) noxide Structure of Doxepin N-Oxide (Note the N+ -> O- bond) doxepin->noxide N-Oxidation (Metabolic or Synthetic)

Caption: Logical relationship between Doxepin and Doxepin N-Oxide.

Part 2: Synthesis and Preparation Workflow

While Doxepin N-Oxide is a metabolite, it can also be synthesized in a laboratory setting for use as an analytical reference standard or for further pharmacological investigation. The preparation of Doxepin N-Oxide Hydrochloride is a logical, multi-step process that begins with the synthesis of the parent compound, Doxepin.

The causality behind this workflow is straightforward:

  • Doxepin Synthesis : A stable supply of the parent drug is required as the starting material. Numerous synthesis routes exist, often involving a Wittig reaction or Grignard reaction to form the core tricyclic structure[14][15].

  • N-Oxidation : The tertiary amine of Doxepin is susceptible to oxidation. This step mimics the metabolic process and is a standard transformation in organic chemistry. The choice of a mild oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide is crucial to selectively oxidize the nitrogen without affecting other parts of the molecule.

  • Hydrochloride Salt Formation : The resulting Doxepin N-Oxide is a free base. To improve its handling, stability, and aqueous solubility for analytical or biological experiments, it is converted to its hydrochloride salt. This is a simple acid-base reaction achieved by treating the N-oxide base with hydrochloric acid.

Logical Synthesis Diagram

Synthesis_Workflow start Starting Materials (e.g., 6,11-dihydrodibenzo[b,e]oxepin-11-one) step1 Step 1: Doxepin Synthesis (e.g., Wittig or Grignard Reaction) start->step1 step2 Step 2: N-Oxidation (e.g., with m-CPBA or H₂O₂) step1->step2 Purified Doxepin step3 Step 3: Salt Formation (Reaction with HCl) step2->step3 Doxepin N-Oxide (Free Base) end Final Product: Doxepin N-Oxide Hydrochloride step3->end

Caption: High-level workflow for the synthesis of Doxepin N-Oxide HCl.

Part 3: Analytical Methodologies

The accurate identification and quantification of Doxepin N-Oxide are essential for metabolic studies, pharmacokinetic analysis, and quality control of reference standards. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, is the gold standard for this purpose.

Protocol 1: HPLC Method for Doxepin and Related Substances

This protocol is adapted from methodologies described in the United States Pharmacopeia (USP) for Doxepin Hydrochloride analysis and is suitable for separating the parent drug from its isomers and potential impurities like the N-oxide[16][17]. The rationale for using HPLC is its high resolving power, which is necessary to separate structurally similar compounds.

Objective: To resolve Doxepin from its (E) and (Z) isomers and related compounds, including Doxepin N-Oxide.

Instrumentation & Materials:

  • HPLC system with PDA or UV detector (e.g., Waters Alliance, Agilent 1260)[17].

  • C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[17][18].

  • USP Doxepin Hydrochloride Reference Standard (RS).

  • Doxepin N-Oxide reference material.

  • Acetonitrile (HPLC grade).

  • Ammonium Formate or Phosphate Buffer (HPLC grade).

  • Deionized water.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted) and an organic modifier (e.g., acetonitrile). The exact ratio may require optimization.

  • Standard Solution Preparation: Accurately weigh and dissolve the Doxepin HCl RS and Doxepin N-Oxide reference material in the mobile phase to a known concentration (e.g., 0.1 mg/mL)[16].

  • Sample Preparation: Dissolve the sample to be analyzed (e.g., from a synthesis reaction) in the mobile phase to a similar concentration. If analyzing from a biological matrix, a prior extraction step is required (see Protocol 2).

  • Chromatographic Conditions:

    • Column: C8, 150 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min[17].

    • Injection Volume: 10 µL[17].

    • Column Temperature: 28-30°C.

    • Detection Wavelength: 207 nm or 296 nm[6][17].

    • Run Mode: Isocratic or gradient elution may be used. A gradient program provides better resolution for complex mixtures[17].

  • Analysis: Inject the standard and sample solutions. Identify the peaks based on the retention times of the reference standards. Quantify using the peak area.

  • System Suitability: As per USP guidelines, ensure the resolution between the Doxepin (E)- and (Z)-isomers is not less than 1.5 and the relative standard deviation (%RSD) for replicate injections is not more than 2.0%[16].

Protocol 2: LC-MS/MS Method for Plasma Analysis

For bioequivalence or pharmacokinetic studies, a highly sensitive and selective method is required to measure low concentrations of Doxepin and its metabolites in plasma. LC-MS/MS is the definitive technique for this application.

Objective: To simultaneously quantify Doxepin and its major metabolites (including Nordoxepin and, by extension, Doxepin N-Oxide) in human plasma.

Instrumentation & Materials:

  • LC-MS/MS system (e.g., Sciex API series).

  • Liquid-liquid extraction or solid-phase extraction (SPE) materials.

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent.

  • Internal Standards (IS), such as deuterated Doxepin (Doxepin-d3)[6].

Step-by-Step Procedure:

  • Sample Pre-treatment (Liquid-Liquid Extraction):

    • To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.

    • Add an alkalizing agent (e.g., 1M NaOH) to deprotonate the analytes.

    • Add 2-3 mL of MTBE, vortex for 5-10 minutes.

    • Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions: A fast separation is often desired. A C8 or C18 column (e.g., 100 mm x 4.6 mm, 5 µm) is typically used with a gradient elution of acetonitrile/methanol and an aqueous buffer like ammonium formate[18].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined for Doxepin, Doxepin N-Oxide, Nordoxepin, and the internal standard. For example, Doxepin's transition might be m/z 280.2 -> 107.1.

  • Quantification: Construct a calibration curve using spiked plasma standards and calculate the concentration of the unknown samples based on the analyte/IS peak area ratio.

Part 4: Biological Relevance and Metabolic Pathway

Understanding Doxepin N-Oxide is crucial for building a complete picture of Doxepin's disposition in the body. While nordoxepin is considered the major pharmacologically active metabolite, contributing to the overall therapeutic effect[1][2], the formation of N-oxides represents a significant pathway for drug clearance and detoxification. The N-oxidation of tertiary amines generally leads to more polar, water-soluble compounds that are more easily excreted in the urine[5]. Studying these metabolites is essential for:

  • Pharmacokinetic Modeling: Accurately describing the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

  • Drug-Drug Interaction Studies: Assessing how co-administered drugs that inhibit or induce CYP enzymes might alter the metabolic profile of Doxepin[5].

  • Toxicology Assessment: Evaluating the potential for metabolites to have off-target effects or contribute to adverse drug reactions.

Metabolic Pathway Diagram

Metabolism Doxepin Doxepin Nordoxepin Nordoxepin (Active Metabolite) Doxepin->Nordoxepin N-Demethylation Noxide Doxepin N-Oxide Doxepin->Noxide N-Oxidation Excretion Glucuronidation & Renal Excretion Nordoxepin->Excretion Noxide->Excretion Enzymes CYP2C19, CYP2D6, CYP1A2, etc. Enzymes->Doxepin

Caption: Simplified metabolic fate of Doxepin in the liver.

Conclusion

Doxepin N-Oxide is a key metabolite in the biotransformation of Doxepin. For research and development purposes, a clear understanding of its identity, distinguished by CAS number 22684-91-9, is fundamental. While its hydrochloride salt does not have a separate, common CAS identifier, it can be reliably synthesized through a logical workflow involving N-oxidation of the parent drug followed by salt formation. The characterization and quantification of this compound are robustly achieved using established analytical techniques like HPLC and LC-MS/MS, which provide the necessary resolution and sensitivity for both chemical and biological analyses. A thorough investigation of all metabolites, including Doxepin N-Oxide, is indispensable for a complete toxicological and pharmacokinetic assessment of Doxepin.

References

  • Doxepin - Wikipedia. Source: Wikipedia. [Link]

  • Doxepin - StatPearls - NCBI Bookshelf - NIH. Source: National Center for Biotechnology Information. [Link]

  • Doxepin and its metabolites in plasma and cerebrospinal fluid in depressed patients. Source: PubMed. [Link]

  • Doxepin Metabolism Pathway - PubChem. Source: PubChem. [Link]

  • Doxepin: Package Insert / Prescribing Information / MOA - Drugs.com. Source: Drugs.com. [Link]

  • Doxepin Hydrochloride | C19H22ClNO | CID 6419921 - PubChem. Source: PubChem. [Link]

  • Doxepin N-Oxide - Pharmace Research Laboratory - Innovative Pharmaceutical Research. Source: Pacechem. [Link]

  • Doxepin, ドキセピン - New Drug Approvals. Source: New Drug Approvals. [Link]

  • Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview - International Journal of Pharmacy & Pharmaceutical Research. Source: International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Synthesis method of doxepin hydrochloride - Eureka | Patsnap. Source: Patsnap. [Link]

  • CN105085465A - Method for synthesizing doxepin hydrochloride by taking halomethyl o-toluate as raw material - Google Patents.
  • Synthesis method of doxepin hydrochloride - Eureka | Patsnap. Source: Patsnap. [Link]

  • Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns - Phenomenex. Source: Phenomenex. [Link]

  • Doxepin N-Oxide - Pharmace Research Laboratory - Innovative Pharmaceutical Research. Source: Pacechem. [Link]

  • (PDF) Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - ResearchGate. Source: ResearchGate. [Link]

  • Spectrofluorimetric Method for the Determination of Doxepin Hydrochloride in Commercial Dosage Forms - PMC - PubMed Central. Source: PubMed Central. [Link]

  • Doxepin N-Oxide | CAS No: 22684-91-9. Source: Cleanchem. [Link]

  • CAS No : 22684-91-9 | Product Name : Doxepin N-Oxide | Pharmaffiliates. Source: Pharmaffiliates. [Link]

  • Doxepin: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Source: RxList. [Link]

Sources

Foundational

Doxepin N-Oxide Hydrochloride as a metabolite of Doxepin

Topic: Doxepin N-Oxide Hydrochloride as a metabolite of Doxepin Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1] Metabolic Fate, Analytical Charact...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Doxepin N-Oxide Hydrochloride as a metabolite of Doxepin Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Metabolic Fate, Analytical Characterization, and Stability Profile[1]

Executive Summary

Doxepin N-oxide (DOX-NO) represents a minor but analytically significant metabolite of the tricyclic antidepressant (TCA) Doxepin. While the primary metabolic clearance of Doxepin occurs via N-demethylation to Nordoxepin (Desmethyldoxepin) mediated by CYP2C19, the N-oxidation pathway represents a critical variable in pharmacokinetic modeling and stability testing.

This guide provides a technical deep-dive into the physicochemical properties, reversible metabolic pathways ("futile cycling"), and rigorous LC-MS/MS quantification protocols for Doxepin N-oxide Hydrochloride. It addresses the specific challenges of handling N-oxide metabolites, which are prone to thermal deoxygenation, potentially biasing bioanalytical results.[1]

Chemical Identity and Stereochemistry

Doxepin exists as a geometric isomer mixture of E (trans) and Z (cis) forms, typically in an 85:15 ratio. Consequently, the N-oxide metabolite retains this stereochemical complexity.

ParameterDetail
Chemical Name 3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine N-oxide hydrochloride
Molecular Formula C₁₉H₂₁NO₂[2][3][4][5][6][7][8][9] · HCl
Molecular Weight 295.38 g/mol (Free Base) / 331.84 g/mol (HCl Salt)
CAS Number 22684-91-9 (Free Base)
Appearance Hygroscopic crystalline solid
Solubility Soluble in methanol, DMSO, water; sparingly soluble in non-polar solvents.
Key Characteristic Thermally labile; susceptible to reduction to parent amine.

Stereochemical Note: The E-isomer of Doxepin is generally associated with norepinephrine reuptake inhibition, while the Z-isomer is more potent at H1 receptors.[5] Analytical methods must often distinguish between E-DOX-NO and Z-DOX-NO to fully capture the metabolic profile.

Metabolic Pathways and Mechanisms

The formation of Doxepin N-oxide is an oxidative Phase I reaction. Unlike the CYP2C19-mediated demethylation, N-oxidation in TCAs is frequently catalyzed by Flavin-containing Monooxygenases (FMOs) or specific CYP isoforms, followed by a potential reduction step.

3.1 The "Futile Cycle" Phenomenon

A critical physiological aspect of Doxepin N-oxide is its potential for bioreduction. N-oxides can be reduced back to their parent tertiary amines by:

  • Hepatic Cytosolic Enzymes: Aldehyde oxidase or xanthine oxidase.

  • Gut Microbiota: Bacterial reductases in the intestinal tract.

  • Mitochondrial Systems: NADH-dependent reduction.

This creates a "futile cycle" where the drug is oxidized and subsequently reduced, extending the apparent half-life of the parent compound while masking the true clearance rate.

3.2 Pathway Visualization

The following diagram illustrates the competitive metabolic pathways between demethylation (activation) and N-oxidation (inactivation/cycling).

DoxepinMetabolism Figure 1: Metabolic Fate of Doxepin showing the reversible N-oxidation pathway. DOX Doxepin (Parent) (Active) NDOX Nordoxepin (Major Metabolite) (Active) DOX->NDOX N-Demethylation (CYP2C19, CYP1A2, CYP2C9) DOXNO Doxepin N-Oxide (Minor Metabolite) (Inactive/Labile) DOX->DOXNO N-Oxidation (FMOs / CYP) GLUC Glucuronide Conjugates (Elimination) NDOX->GLUC Hydroxylation & Glucuronidation DOXNO->DOX Bioreduction (Gut Bacteria / Reductases) DOXNO->GLUC Renal Excretion

Analytical Methodologies (LC-MS/MS)

Quantifying Doxepin N-oxide requires specific precautions due to its thermal instability. If the electrospray ionization (ESI) source temperature is too high, DOX-NO can reduce to Doxepin in-source, leading to false positives for the parent drug and underestimation of the metabolite.

4.1 Method Development Strategy
  • Column Selection: A Biphenyl or C18 column (e.g., Kinetex Biphenyl, 2.6 µm) is recommended to separate the E and Z isomers of both the parent and the N-oxide.

  • Mobile Phase: Acidic mobile phases (0.1% Formic Acid) stabilize the amine.

  • Source Parameters: Maintain ESI source temperature < 400°C to minimize thermal degradation.

4.2 Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are standard for differentiating the species.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Note
Doxepin 280.2 [M+H]⁺107.125Tropylium ion fragment
Nordoxepin 266.1 [M+H]⁺107.125Loss of methyl group
Doxepin N-Oxide 296.2 [M+H]⁺107.130Backbone fragment
Doxepin N-Oxide 296.2 [M+H]⁺280.215Loss of Oxygen [M-16]⁺

Note: The 296 -> 280 transition is specific to the N-oxide losing oxygen, but it can suffer from high background noise. The 296 -> 107 transition is often more sensitive but requires chromatographic resolution from the parent.

4.3 Experimental Protocol: Sample Preparation

To ensure integrity of the N-oxide, avoid strong alkaline extraction conditions which can induce degradation.

  • Aliquot: Transfer 50 µL of plasma into a clean tube.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Doxepin-d3).

    • Why: Cold organic solvent precipitates proteins without thermal stress.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to an autosampler vial and dilute 1:1 with 0.1% Formic Acid in water.

    • Why: Diluting with aqueous acid improves peak shape on reverse-phase columns.

  • Injection: Inject 5-10 µL onto the LC-MS/MS system.

Pharmacological & Toxicological Relevance
5.1 Activity Profile

Unlike Nordoxepin, which retains potent norepinephrine reuptake inhibition, Doxepin N-oxide is considered pharmacologically inactive or possessing negligible affinity for monoamine transporters.[1]

5.2 Toxicology & Impurity Control

In drug product manufacturing, Doxepin N-oxide is a known degradation impurity (oxidative stress).

  • ICH Limits: As a metabolite, it is generally qualified for safety.[1] However, in raw API storage, it must be monitored.[1]

  • Genotoxicity: N-oxides are generally not genotoxic, but their potential to reduce to reactive intermediates warrants monitoring in high-dose toxicology studies.

Synthesis of Reference Standard (HCl Salt)

For researchers needing to synthesize the standard for quantification:

  • Oxidation: React Doxepin free base with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C.

  • Workup: Wash with basic solution to remove m-chlorobenzoic acid byproduct.

  • Salt Formation: Dissolve the purified N-oxide oil in anhydrous ethanol. Add equimolar HCl in diethyl ether dropwise.

  • Crystallization: Precipitate the Hydrochloride salt using cold ether/acetone. Store at -20°C under desiccant.

References
  • Doxepin Metabolism Pathway. PathBank.[2] Available at: [Link]

  • Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Eggleston-Rangel, R., & Tackett, B. LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl Column. Phenomenex Application Note. Available at: [Link]

  • Breyer-Pfaff, U. (2025). The Metabolic Fate of Amitriptyline, Nortriptyline and Amitriptylinoxide in Man.[7] (Contextual reference for TCA N-oxide behavior). ResearchGate. Available at: [Link]

Sources

Exploratory

Theoretical Elucidation of Doxepin N-Oxide Hydrochloride: Structural Dynamics and Spectroscopic Profiling

Executive Summary In the high-stakes landscape of pharmaceutical impurity profiling, Doxepin N-Oxide (Impurity B/C in various pharmacopeias) represents a critical metabolic and degradation target. While Doxepin Hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical impurity profiling, Doxepin N-Oxide (Impurity B/C in various pharmacopeias) represents a critical metabolic and degradation target. While Doxepin Hydrochloride acts via tertiary amine protonation, its N-oxide congener introduces a zwitterionic


 moiety that fundamentally alters the salt formation mechanism.

This technical guide provides a rigorous theoretical framework for modeling Doxepin N-Oxide Hydrochloride . Unlike the parent drug, where the proton docks onto the nitrogen lone pair, the N-oxide hydrochloride exists as an


-hydroxyammonium salt  (

). Accurately modeling this subtle electrostatic shift is prerequisite for predicting solubility, stability (Cope elimination), and spectroscopic signatures required for ICH Q3A/B compliance.

Part 1: Molecular Architecture & Isomerism

The Stereochemical Landscape

Doxepin exists as a mixture of geometric isomers (


 and 

) across the central alkylidene double bond. The N-oxide retains this geometry but adds complexity via the N-O bond.
  • Parent Drug (Doxepin HCl): Protonation occurs at the tertiary nitrogen (

    
    ).
    
  • Target Impurity (Doxepin N-Oxide HCl): The nitrogen is already quaternary (

    
    , tetrahedral). Protonation cannot occur at the nitrogen. Theoretical modeling must place the proton on the anionic oxygen of the N-oxide, forming a hydroxyl group attached to a cationic nitrogen.
    
The Salt Interface: Ion Pairing vs. H-Bonding

In the hydrochloride salt, the interaction is not merely electrostatic. Quantum Mechanical (QM) modeling must treat the chloride counter-ion (


) explicitly to capture:
  • Anion-

    
     interactions:  The interaction between 
    
    
    
    and the tricyclic dibenzoxepin ring system.
  • Hydrogen Bonding: The strong H-bond between the newly formed

    
     moiety and the 
    
    
    
    anion (
    
    
    ).

Critical Modeling Note: Implicit solvation models (like PCM or SMD) alone are insufficient for salt forms. You must include at least one explicit chloride ion and potentially explicit water molecules to bridge the ion pair if modeling a hydrate.

Part 2: Computational Methodology (The Protocol)

This section outlines a self-validating computational workflow designed for high-fidelity structural prediction.

The Computational Workflow

The following Graphviz diagram visualizes the decision tree for modeling the salt structure, ensuring all conformers and protonation states are evaluated.

DoxepinWorkflow Start Input: Doxepin N-Oxide (E/Z Mix) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch Generate Rotamers QM_Opt Geometry Optimization (DFT: B3LYP-D3 or ωB97X-D) ConfSearch->QM_Opt Top 10 Conformers Salt_Docking Counter-Ion Docking (Cl-) Target: OH group QM_Opt->Salt_Docking Add HCl Freq_Calc Frequency Calculation (IR/Raman + Thermochemistry) Salt_Docking->Freq_Calc Check Imaginary Freqs NMR_Pred NMR Prediction (GIAO) Solvent: DMSO/CDCl3 Freq_Calc->NMR_Pred If Minima Found Output Valid Structural Model NMR_Pred->Output

Figure 1: Computational workflow for elucidating the Doxepin N-Oxide HCl salt structure.

Level of Theory Recommendations

To achieve "Chemical Accuracy" (approx. 1 kcal/mol error), the following parameters are mandatory:

ParameterRecommendationScientific Rationale
Functional

B97X-D
or M06-2X
These functionals include dispersion corrections . Standard B3LYP fails to accurately model the weak attractive forces between the chloride anion and the aromatic rings (anion-

interactions).
Basis Set 6-311++G(d,p) Diffuse functions (++) are non-negotiable for anions (

) and lone pairs on Oxygen. Without them, the electron density of the chloride ion will be artificially constricted, leading to significant energy errors.
Solvation SMD (Solvation Model based on Density) Superior to PCM for calculating

, especially for charged species. Use water (

) for biological relevance or DMSO for NMR correlation.
Grid Size Ultrafine Integration grid density must be high to resolve the subtle potential energy surface of the proton transfer coordinate.

Part 3: Spectroscopic Validation & Diagnostics

Theoretical models must be validated against experimental data. For Doxepin N-Oxide HCl, the shift in NMR and IR signals relative to the parent drug is diagnostic.

NMR Shift Prediction (GIAO Method)

The formation of the N-oxide and subsequent protonation causes distinct shielding/deshielding effects.

  • Protocol: Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level (a proven standard for NMR).

  • Diagnostic Signals:

    • Methyl Groups: In Doxepin HCl, the

      
       protons appear around 2.8 ppm. In the N-Oxide HCl (
      
      
      
      ), the strong electron-withdrawing nature of the cationic hydroxy-ammonium group deshields these protons, shifting them downfield (typically >3.3 ppm).
    • 
      -Methylene:  The 
      
      
      
      adjacent to the nitrogen will show the largest
      
      
      shift.
Infrared (IR) Fingerprinting

The vibrational modes provide a "smoking gun" for the salt structure.

  • N-O Stretch: In the free base N-oxide, the

    
     stretch appears ~950-970 
    
    
    
    .
  • N-OH Stretch: Upon salt formation (HCl), this band disappears and is replaced by a broad

    
     stretch (3200-3400 
    
    
    
    ) and a distinct
    
    
    stretch shifted to lower wavenumbers due to the single-bond character of
    
    
    .

Part 4: Stability Modeling (The Cope Elimination)

One of the most critical risks with amine N-oxides is Cope Elimination , a thermal degradation pathway that yields a hydroxylamine and an alkene.

Mechanism

The N-oxide oxygen abstracts a


-proton, leading to syn-elimination.


Computational Prediction

To predict the stability of the HCl salt vs. the free base:

  • Locate the Transition State (TS) for the syn-elimination using the QST3 (Quadratic Synchronous Transit) method.

  • Hypothesis: The HCl salt should be more stable than the free base. Protonation of the oxygen (

    
    ) removes the basicity required to abstract the 
    
    
    
    -proton, effectively shutting down the Cope elimination pathway.

StabilityPath FreeBase Free N-Oxide (Unstable) TS Cyclic Transition State (5-membered ring) FreeBase->TS Low Barrier Degradation Degradation Products (Alkene + HONMe2) TS->Degradation Salt HCl Salt (N-OH+ Cl-) Blocked Elimination Blocked (No basic Oxygen) Salt->Blocked High Barrier

Figure 2: Kinetic stability comparison. Protonation of the N-oxide (Salt form) inhibits the Cope elimination pathway.

References

  • Gaussian, Inc. "Thermochemistry in Gaussian." Gaussian Whitepapers. Link

  • Cramer, C. J., & Truhlar, D. G. (2009). "Density functional theory for transition metals and transition metal chemistry." Physical Chemistry Chemical Physics, 11(46), 10757-10816. Link

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). "A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts." Nature Protocols, 9, 643–660. Link

  • European Pharmacopoeia (Ph.[1] Eur.) . "Doxepin Hydrochloride Monograph." EDQM. Link

  • PubChem . "Doxepin N-oxide (Compound)."[2][3][4][5][6][7][8] National Library of Medicine. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104. Link

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Quantification of Doxepin N-Oxide Hydrochloride

Executive Summary & Scientific Context Doxepin Hydrochloride is a tricyclic antidepressant (TCA) exhibiting serotonin and norepinephrine reuptake inhibition.[1] During synthesis and storage, Doxepin is susceptible to oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Doxepin Hydrochloride is a tricyclic antidepressant (TCA) exhibiting serotonin and norepinephrine reuptake inhibition.[1] During synthesis and storage, Doxepin is susceptible to oxidative degradation, primarily forming Doxepin N-Oxide (C19H21NO2). Under International Council for Harmonisation (ICH) Q3B guidelines, quantification of this impurity is critical for drug safety and stability monitoring.

This application note details a robust, self-validating RP-HPLC protocol for the quantification of Doxepin N-Oxide. Unlike generic TCA methods, this protocol addresses the specific polarity shift of the N-oxide moiety, utilizing a base-deactivated stationary phase and pH-controlled mobile phase to ensure resolution from the parent compound (Doxepin) and its geometric isomers (E and Z).

Chemical Mechanism of Formation

The tertiary amine group of Doxepin is the site of oxidation. In the presence of peroxides or atmospheric oxygen, the lone pair on the nitrogen atom attacks oxygen, forming a coordinate covalent bond (N→O). This increases the polarity of the molecule significantly compared to the parent tertiary amine, altering its retention behavior in reversed-phase chromatography.

OxidationPathway Doxepin Doxepin HCl (Tertiary Amine) Oxidation Oxidative Stress (H2O2 / O2 / Light) Doxepin->Oxidation NOxide Doxepin N-Oxide (Polar Metabolite) Oxidation->NOxide N-Oxidation

Figure 1: Oxidative degradation pathway of Doxepin to Doxepin N-Oxide.

Method Development Strategy (Expertise & Logic)

Chromatographic Mode Selection[2][3]
  • Stationary Phase: A C18 (Octadecylsilane) column is selected. However, standard silica-based C18 columns often cause peak tailing for basic drugs like Doxepin due to interaction with residual silanol groups. Therefore, a Base-Deactivated (End-capped) column is mandatory to ensure sharp peak shapes.

  • Mobile Phase pH: Doxepin (pKa ~9.0) is basic. To prevent peak tailing and ensure consistent retention, the mobile phase pH is adjusted to 2.5 – 3.0 . At this pH, the amine is fully protonated. While Doxepin N-oxide is less basic than the parent amine, the acidic environment suppresses silanol ionization on the column, improving resolution.

  • Elution Order: Doxepin N-oxide is more polar than Doxepin due to the oxygen atom on the nitrogen. Consequently, Doxepin N-oxide will elute earlier than Doxepin in this reversed-phase system.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade.

    • Orthophosphoric Acid (85%), AR Grade.

    • Water (Milli-Q / HPLC Grade).

    • Reference Standards: Doxepin Hydrochloride USP RS; Doxepin N-Oxide Hydrochloride RS.

Chromatographic Conditions
ParameterSetting / Specification
Column Inertsil ODS-3V or Phenomenex Luna C18(2), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 2.5 adjusted with dilute H₃PO₄)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C (Control is critical as N-oxides can be thermally sensitive)
Injection Volume 20 µL
Detection UV at 254 nm
Run Time 25 minutes
Elution Mode Isocratic (See Table below)

Isocratic Ratio:

  • Buffer (Mobile Phase A): 70%

  • Acetonitrile (Mobile Phase B): 30%

  • Note: If separation of E- and Z- isomers of Doxepin is also required alongside the N-oxide, a gradient starting at 20% B and ramping to 50% B over 20 minutes is recommended.

Preparation of Solutions
A. Buffer Preparation (0.02 M Phosphate, pH 2.5)
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of Milli-Q water.

  • Adjust pH to 2.5 ± 0.05 using 10% Orthophosphoric Acid.

  • Filter through a 0.45 µm Nylon membrane filter and degas.

B. Standard Stock Solution (Doxepin N-Oxide)
  • Accurately weigh 10 mg of Doxepin N-Oxide Hydrochloride RS.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase (Concentration: 100 µg/mL).

C. System Suitability Solution (Resolution Check)
  • Prepare a solution containing 100 µg/mL of Doxepin HCl and 10 µg/mL of Doxepin N-Oxide in Mobile Phase.

  • Acceptance Criteria: Resolution (Rs) between Doxepin N-Oxide and Doxepin peaks > 2.0.[2]

D. Sample Preparation (Tablets/Capsules)
  • Weigh and powder 20 tablets. Transfer powder equivalent to 50 mg Doxepin into a 100 mL volumetric flask.

  • Add 70 mL Mobile Phase and sonicate for 20 minutes with intermittent shaking.

  • Cool to room temperature and dilute to volume with Mobile Phase.

  • Filter through a 0.45 µm PVDF syringe filter (discard first 5 mL).

Analytical Workflow Visualization

The following diagram outlines the step-by-step execution of the analytical method, ensuring a self-validating loop via System Suitability Testing (SST).

MethodWorkflow Start Start Analysis PrepBuffer 1. Prepare Mobile Phase (pH 2.5 Phosphate : ACN) Start->PrepBuffer PrepStd 2. Prepare Standards (Doxepin + N-Oxide Mix) PrepBuffer->PrepStd Equilibrate 3. System Equilibration (Baseline Stability < 0.5 mAU) PrepStd->Equilibrate SST 4. System Suitability Test (SST) Inject Resolution Soln Equilibrate->SST PassSST Pass: Rs > 2.0 Tailing < 2.0 SST->PassSST Criteria Met FailSST Fail SST->FailSST Criteria Not Met SampleInj 5. Sample Injection (Triplicate) PassSST->SampleInj FailSST->Equilibrate Re-equilibrate/Troubleshoot DataCalc 6. Data Processing Calc % Impurity SampleInj->DataCalc

Figure 2: Analytical workflow for Doxepin N-Oxide quantification including critical control points.

Method Validation Summary (Simulated Data)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines. Below are the typical performance characteristics expected for this protocol.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of N-Oxide from blank or placebo.Complies (Purity Angle < Purity Threshold)
Linearity R² > 0.999 over range (LOQ to 150% of limit).R² = 0.9998 (Range: 0.5 – 15 µg/mL)
Accuracy (Recovery) 90.0% – 110.0% at 3 levels (50%, 100%, 150%).98.5% – 101.2%
Precision (Repeatability) RSD < 2.0% for 6 replicates.RSD = 0.8%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Robustness pH ± 0.2, Flow ± 10%, Temp ± 5°C.Resolution remains > 1.8

Calculation

Calculate the quantity of Doxepin N-Oxide in the sample using the following formula:



Where:

  • 
     : Peak area of Doxepin N-Oxide in the Sample solution.
    
  • 
     : Peak area of Doxepin N-Oxide in the Standard solution.
    
  • 
     : Concentration of Standard (mg/mL).
    
  • 
     : Concentration of Sample (mg/mL).
    
  • 
     : Purity of the Reference Standard (decimal, e.g., 0.998).
    
  • 
     : Relative Response Factor (RRF). Note: If authentic N-Oxide standard is used, F=1.0. If quantifying against Doxepin HCl standard, determine RRF (typically ~1.0-1.1 for N-oxides).
    

Troubleshooting & Critical Parameters

  • Peak Tailing: If the Doxepin peak tails significantly (Symmetry > 2.0), the mobile phase pH may be too high (insufficient protonation) or the column end-capping has degraded. Action: Verify pH is ≤ 3.0; replace column.

  • Retention Shift: Doxepin N-Oxide is sensitive to the organic modifier percentage. A 2% change in Acetonitrile can shift retention by 1-2 minutes. Action: Pre-mix mobile phase or ensure precise online mixing.

  • Ghost Peaks: N-oxides can sometimes undergo thermal deoxygenation in the injector port (more common in GC, but possible in LC if lines are hot). Action: Ensure autosampler is kept at ambient or 15°C.

References

  • United States Pharmacopeia (USP). Doxepin Hydrochloride Monograph. USP-NF Online. (Accessed 2023).[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6428584, Doxepin N-oxide.

  • P.J. Patel et al. "Stability-indicating RP-HPLC method development and validation for the analysis of Doxepin Hydrochloride." International Journal of Pharmacy and Pharmaceutical Sciences.

  • International Council for Harmonisation (ICH). Q3B(R2) Impurities in New Drug Products.

Sources

Application

Application Note: High-Fidelity LC-MS/MS Quantitation of Doxepin N-Oxide in Plasma

Executive Summary & Scientific Rationale The quantitation of N-oxide metabolites, such as Doxepin N-Oxide , presents a unique bioanalytical challenge distinct from standard small molecule analysis. While Doxepin (DOX) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quantitation of N-oxide metabolites, such as Doxepin N-Oxide , presents a unique bioanalytical challenge distinct from standard small molecule analysis. While Doxepin (DOX) and its primary active metabolite N-desmethyldoxepin (Nordoxepin) are routinely analyzed, the N-oxide variant requires a specialized approach due to thermally induced deoxygenation .

In standard Electrospray Ionization (ESI) sources, N-oxides can lose their oxygen moiety, reverting to the parent drug (Doxepin). If the N-oxide is not chromatographically resolved from the parent, this in-source conversion leads to false-positive elevation of Doxepin levels and underestimation of the N-oxide.

This protocol details a self-validating LC-MS/MS workflow designed to:

  • Prevent In-Source Artifacts: By optimizing source temperature and declustering potential.

  • Ensure Chromatographic Purity: Utilizing a Biphenyl stationary phase to separate E/Z isomers and, crucially, resolve the N-oxide from the parent drug.

  • Maximize Recovery: Using Mixed-Mode Cation Exchange (MCX) SPE to capture both the lipophilic parent and the more polar N-oxide.

Chemical Context & Mechanistic Insight

The Analyte

Doxepin is a tricyclic antidepressant administered as a mixture of E (trans) and Z (cis) isomers (approx. 85:15).[1] Doxepin N-oxide is a polar metabolite formed via CYP450 oxidation.

CompoundMolecular Weight ( g/mol )Precursor Ion

Polarity (LogP)Key Challenge
Doxepin 279.38280.2~4.1 (Lipophilic)Isomer separation
Doxepin N-Oxide 295.38296.2~1.5 (Polar)In-source reduction
The "In-Source Reduction" Phenomenon

High temperatures in the ESI turbo-heater can cleave the N-O bond.



If these two co-elute, the mass spectrometer detects the converted N-oxide as the parent drug (m/z 280), compromising the integrity of the PK data.

Experimental Workflow (Diagram)

G cluster_Prep Sample Preparation (SPE) cluster_LC LC Separation Start Plasma Sample (50 µL) IS_Add Internal Standard Addition (Doxepin-d3) Start->IS_Add Load Load on MCX Cartridge (Mixed-Mode Cation Exchange) IS_Add->Load Wash Wash 1: 2% Formic Acid Wash 2: Methanol Load->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute Column Kinetex Biphenyl Column (Separates N-oxide from Parent) Elute->Column Evaporate & Reconstitute Detection MS/MS Detection (MRM Mode) Column->Detection QC_Check In-Source Conversion Check (Monitor 296->280) Detection->QC_Check

Caption: Analytical workflow emphasizing Mixed-Mode SPE for polarity coverage and Biphenyl chromatography for structural separation.

Method Development Strategy

Chromatographic Selection

Traditional C18 columns often fail to retain the polar N-oxide sufficiently to separate it from early-eluting matrix suppressors. Furthermore, C18 may not separate the E and Z isomers of Doxepin.

  • Recommendation: Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) .

  • Why? The Biphenyl phase utilizes

    
     interactions, providing enhanced selectivity for the tricyclic ring system and superior separation of the N-oxide from the parent drug compared to alkyl-bonded phases.
    
Mass Spectrometry Optimization
  • Ionization: ESI Positive Mode.

  • Source Temperature (TEM): Kept moderate (450°C) to minimize N-oxide degradation.

  • Declustering Potential (DP): Optimized to prevent collision-induced dissociation (CID) of the labile oxygen prior to Q1 selection.

Detailed Protocol

Reagents & Materials
  • Standards: Doxepin HCl, Doxepin N-Oxide (verify purity >98%), Doxepin-d3 (IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
  • SPE Plate: Waters Oasis MCX (30 mg) or Phenomenex Strata-X-C.

Sample Preparation (Solid Phase Extraction)

SPE is chosen over Liquid-Liquid Extraction (LLE) to ensure consistent recovery of the polar N-oxide, which may partition poorly into non-polar LLE solvents like Hexane.

  • Pre-treatment: Aliquot 50 µL plasma. Add 20 µL IS working solution. Add 200 µL 2% Formic Acid in water (to protonate amines). Vortex.

  • Conditioning: Condition MCX plate with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample onto the plate. Low vacuum (approx. 5 inHg).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in water (removes proteins/interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol (removes neutral lipids; Doxepin and N-oxide remain bound via ionic interaction).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (breaks ionic bond).

  • Reconstitution: Evaporate to dryness (

    
     at 40°C). Reconstitute in 100 µL Mobile Phase A/B (80:20).
    
LC Conditions
ParameterSetting
Column Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water / 5mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp 40°C
Injection Vol 5 µL

Gradient Table:

Time (min) % B Event
0.0 10 Initial Hold
0.5 10 Divert to Waste (Salt removal)
3.5 90 Elution of N-Oxide then Parent
4.5 90 Wash
4.6 10 Re-equilibration

| 6.0 | 10 | End of Run |

Note: Doxepin N-oxide will elute earlier than Doxepin due to higher polarity.

MS/MS Parameters (Sciex 6500+ / Waters TQ-XS class)
AnalyteQ1 Mass (Da)Q3 Mass (Da)DP (V)CE (eV)Role
Doxepin N-Oxide 296.2 107.1 6035Quantifier
Doxepin N-Oxide296.2279.26025Qualifier (Loss of O)
Doxepin 280.2 107.1 8030Quantifier
Doxepin-d3 (IS)283.2107.18030Internal Standard
  • Q3 Note: The m/z 107.1 fragment (tropylium ion) is the most stable and intense fragment for the tricyclic core.

  • Critical Check: Monitor the 280.2 channel at the retention time of the N-oxide. If a peak appears, in-source fragmentation is occurring.

Validation & Troubleshooting

Linearity and Range
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Fit: Linear regression with

    
     weighting.
    
The "Self-Validating" Stability Test

To confirm data integrity regarding N-oxide instability:

  • Inject a pure standard of Doxepin N-Oxide (e.g., 100 ng/mL).

  • Monitor the Doxepin (Parent) transition (280.2 -> 107.1).

  • Acceptance Criteria: The peak area of Doxepin at the N-oxide retention time must be < 2% of the N-oxide response (corrected for response factor). If higher, lower the Source Temperature or Declustering Potential.

Matrix Effects

N-oxides are polar and elute in the "suppression zone" (early gradient).

  • Calculate Matrix Factor (MF): Compare post-extraction spike vs. neat solution.

  • Target: IS-normalized MF should be between 0.85 and 1.15.

References

  • Patel, N. P., et al. (2018).[2] "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis.

  • Ramanathan, R., et al. (2000).[3][4] "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl Column."

Sources

Method

Doxepin N-Oxide Hydrochloride in drug metabolism studies

Application Note: Metabolic Profiling and Bioanalytical Quantification of Doxepin N-Oxide Hydrochloride Introduction & Scientific Context Doxepin is a tricyclic antidepressant (TCA) widely used for depression and anxiety...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Profiling and Bioanalytical Quantification of Doxepin N-Oxide Hydrochloride

Introduction & Scientific Context

Doxepin is a tricyclic antidepressant (TCA) widely used for depression and anxiety, and more recently for insomnia at low doses. While the primary metabolic pathway involves N-demethylation to N-desmethyldoxepin (nordoxepin) via CYP2C19 and CYP2D6, the formation of Doxepin N-Oxide represents a secondary but mechanistically critical pathway.

Why Focus on Doxepin N-Oxide?

  • Metabolic Phenotyping: N-oxidation of tertiary amines is often catalyzed by Flavin-containing Monooxygenases (FMOs) rather than Cytochrome P450s. Quantifying the N-oxide helps distinguish non-CYP clearance mechanisms.

  • Bioanalytical Interference: N-oxides are thermally labile. In standard LC-MS/MS assays, Doxepin N-oxide can undergo in-source fragmentation (deoxygenation) to mimic the parent drug Doxepin. Without chromatographic resolution, this leads to gross overestimation of the parent drug concentration .

  • Toxicological Relevance: While often pharmacologically less active, N-oxides can act as reservoirs for the parent drug via retro-reduction in vivo.

This guide provides a rigorous protocol for the handling, generation, and quantification of Doxepin N-Oxide Hydrochloride, ensuring data integrity in DMPK studies.

Chemical Identity & Handling

Compound: Doxepin N-Oxide Hydrochloride CAS (Parent Free Base): 22684-91-9 Molecular Formula: C₁₉H₂₁NO₂ · HCl Molecular Weight: 295.38 (Free Base) + 36.46 (HCl) ≈ 331.84 g/mol

PropertySpecificationCritical Handling Note
Solubility Water, Methanol, DMSOHygroscopic. Equilibrate vial to room temperature before opening to prevent water uptake.
Stability Thermally LabileDo NOT use Gas Chromatography (GC). The high injector temperature will convert 100% of N-oxide to Doxepin.
Light Sensitivity ModerateStore in amber vials. Protect from direct UV light during bench work.
Stoichiometry Salt Correction FactorWhen weighing, apply factor:

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways. Note the competition between N-demethylation (CYP-driven) and N-oxidation (FMO/CYP-driven).

DoxepinMetabolism Doxepin Doxepin (Parent) Nordoxepin N-Desmethyldoxepin (Major Metabolite) Doxepin->Nordoxepin N-Demethylation (CYP2C19, CYP1A2, CYP2D6) DoxNOxide Doxepin N-Oxide (Target Analyte) Doxepin->DoxNOxide N-Oxidation (FMO3, CYP3A4) DoxNOxide->Doxepin Retro-Reduction (Gut Microbiota/Reductases) Glucuronide Quaternary Glucuronide DoxNOxide->Glucuronide Direct Conjugation

Figure 1: Divergent metabolic pathways of Doxepin showing the reversible nature of N-oxidation.

Protocol: In Vitro Microsomal Incubation[1]

Objective: To generate Doxepin N-oxide biologically and assess the contribution of FMOs vs. CYPs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Recombinant Human FMO3 (optional for specificity check).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Substrate: Doxepin HCl (10 mM stock in Methanol).

  • Inhibitor: Methimazole (Specific FMO inhibitor).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Note: FMOs are unstable at pH > 8.0.

  • Pre-Incubation (Thermolability Check):

    • Experimental Arm: Mix Buffer + HLM (0.5 mg/mL final) + Doxepin (10 µM). Pre-incubate at 37°C for 5 min.

    • Heat Inactivation Control: Heat HLM at 50°C for 2 minutes before adding substrate. (FMOs are heat-labile; CYPs are more stable. Loss of activity indicates FMO involvement).

  • Reaction Initiation: Add NADPH regenerating system to start the reaction. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 30 minutes in a shaking water bath.

  • Termination: Add 200 µL ice-cold Acetonitrile containing Internal Standard (Doxepin-d3).

    • Critical: Do not use strong acids (like TCA) for termination if you plan to analyze immediately, as acidic pH can sometimes promote degradation of N-oxides.

  • Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C. Collect supernatant for LC-MS/MS.

Protocol: LC-MS/MS Bioanalysis

Core Challenge: Doxepin N-oxide (


 296) can lose oxygen in the ESI source to form an ion at 

280, which is identical to Doxepin. Chromatographic separation is mandatory.
Chromatographic Conditions (LC)
  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex C18 or Waters BEH C18 (2.1 x 100 mm, 1.7 µm). Why? High efficiency required to resolve parent/metabolite.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% -> 60% B

    • 5-6 min: 95% B (Wash)

    • 6.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MS/MS)
  • Ionization: ESI Positive Mode.

  • Source Temp: 400°C. Caution: If N-oxide signal is low, lower source temp to 300°C to prevent thermal degradation.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
Doxepin 280.2107.125Quantifier
Nordoxepin 266.2107.125Metabolite
Doxepin N-Oxide 296.2 107.1 30 Target (Ring fragment)
Doxepin N-Oxide (Alt)296.2279.215Qualifier (Loss of Oxygen)
Doxepin-d3 283.2107.125Internal Standard

Self-Validating Step (The "Source Test"): Inject a pure standard of Doxepin N-Oxide. Monitor the MRM channel for Doxepin (280->107).[3]

  • Result: You should see a peak at the N-oxide retention time in the Doxepin channel.

  • Action: If this peak overlaps with the actual Doxepin retention time, your method is invalid. You must adjust the gradient to separate them.

Troubleshooting & Data Interpretation

Issue: In-Source Fragmentation (Crosstalk)
  • Symptom: You detect Doxepin (parent) in a sample that should only contain N-oxide standard.

  • Mechanism: High temperature in the ESI source strips the oxygen from the N-oxide.

  • Solution:

    • Ensure chromatographic resolution (Rt Doxepin

      
       Rt N-oxide).
      
    • Lower the Desolvation Temperature.

    • Lower the Cone Voltage/Declustering Potential.

Issue: Low Recovery of N-Oxide
  • Symptom: QC samples for N-oxide show <50% recovery.

  • Mechanism: N-oxides can bind to silanol groups on glass vials or degrade in alkaline extraction buffers.

  • Solution:

    • Use polypropylene vials.

    • Keep extraction pH neutral (pH 7.0-7.5). Avoid high pH liquid-liquid extraction (LLE).

References

  • PubChem. (2023). Doxepin Metabolism Pathway.[4][5][6] National Library of Medicine. [Link]

  • Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma. Journal of Pharmaceutical Analysis. [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[5][7][8] (Contextual grounding for N-oxide formation). [Link]

  • Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines. Application Note. [Link]

Sources

Application

Application Note: Advanced Sample Preparation Strategies for the Quantification of Doxepin N-Oxide Hydrochloride in Biological Matrices

Executive Summary The accurate quantification of Doxepin N-Oxide (DOX-NO), a primary metabolite and degradation product of the tricyclic antidepressant Doxepin, presents unique bioanalytical challenges. Unlike its parent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Doxepin N-Oxide (DOX-NO), a primary metabolite and degradation product of the tricyclic antidepressant Doxepin, presents unique bioanalytical challenges. Unlike its parent compound, DOX-NO possesses a labile N-O bond susceptible to Cope elimination under thermal stress, leading to artifactual conversion back to Doxepin or olefinic degradation products.

This guide details two robust sample preparation protocols—Liquid-Liquid Extraction (LLE) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) —optimized to preserve the N-oxide moiety while ensuring high recovery from plasma and serum matrices.

Physicochemical Constraints & Strategy

To design a valid protocol, one must first understand the molecule's behavior. Doxepin N-Oxide differs significantly from Doxepin in polarity and stability.

PropertyDoxepin (Parent)Doxepin N-Oxide (Target)Impact on Protocol
LogP ~4.1 (Highly Lipophilic)~3.7 (Moderately Lipophilic)DOX-NO requires more polar organic solvents for LLE extraction.
pKa ~9.0 (Basic)~4.5 - 5.0 (Weakly Basic)pH control is critical during SPE elution to break ionic interactions.
Thermal Stability Stable < 200°CUnstable > 60°C CRITICAL: Evaporation steps must be performed at low temperature to prevent deoxygenation.
Light Sensitivity HighHighAll steps should be performed under amber light or low-UV conditions.
The "Cope Elimination" Trap

The most common error in DOX-NO analysis is the use of Gas Chromatography (GC) or high-temperature evaporation. The N-oxide group undergoes a syn-elimination reaction (Cope Elimination) when heated, creating a hydroxylamine and an alkene.[1] This results in the under-estimation of the N-Oxide and potential false positives for other degradants.

CopeElimination cluster_warning Analytical Risk DoxepinNO Doxepin N-Oxide (Thermally Labile) Heat Heat (>60°C) GC Injector / TurboVap DoxepinNO->Heat Exposure Products Hydroxylamine + Alkene Degradants Heat->Products Syn-Elimination

Figure 1: The thermal degradation pathway of Doxepin N-Oxide. Avoidance of high heat is mandatory.

Pre-Analytical Considerations

  • Internal Standard (IS): Use Doxepin-N-Oxide-d3 . Do not use deuterated Doxepin (parent) as an IS for the N-oxide, as their extraction efficiencies differ due to polarity.

  • Anticoagulant: K2EDTA is preferred for plasma.

  • Storage: Samples should be stored at -80°C. Stability is compromised after 3 freeze-thaw cycles.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: High-throughput clinical samples, cost-efficiency.

While Doxepin extracts well with Hexane, Doxepin N-Oxide requires a slightly more polar solvent system due to the oxygen moiety. Methyl tert-butyl ether (MTBE) is the solvent of choice.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

  • Buffer: 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (pH ~9.8).

  • Reconstitution Solution: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Step-by-Step Workflow
  • Aliquot: Transfer 500 µL of plasma into a 15 mL polypropylene tube.

  • Spike IS: Add 50 µL of Internal Standard working solution (Doxepin-N-Oxide-d3). Vortex for 10 seconds.

  • Alkalinize: Add 50 µL of 0.1 M NaOH .

    • Why? This neutralizes the HCl salt form and ensures the amine is in its free base form, facilitating transfer into the organic layer.

  • Extract: Add 3.0 mL of MTBE .

  • Agitate: Shaker or vortex for 10 minutes at medium speed.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) supernatant into a clean glass tube.

  • Evaporate (CRITICAL): Evaporate to dryness under a gentle stream of nitrogen.

    • Temperature Limit: < 40°C . Do not exceed this temperature.

  • Reconstitute: Add 200 µL of Reconstitution Solution. Vortex and transfer to LC vial.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Complex matrices (urine, post-mortem blood), ultra-low detection limits (pg/mL).

Because Doxepin N-Oxide contains a basic nitrogen (albeit with reduced basicity due to the oxide), Mixed-Mode Cation Exchange (MCX) provides the highest cleanup power by utilizing both hydrophobic retention and ionic bonding.

Reagents
  • Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).

  • Loading Buffer: 2% Phosphoric Acid in Water (H3PO4).

  • Wash 1: 2% Formic Acid in Water.

  • Wash 2: Methanol.[2]

  • Elution Solvent: 5% Ammonium Hydroxide (NH4OH) in Methanol.

Step-by-Step Workflow

SPE_Workflow Step1 1. Pre-treatment Dilute Plasma 1:1 with 2% H3PO4 (Acidify) Step2 2. Condition & Equilibrate 1 mL Methanol -> 1 mL Water Step1->Step2 Step3 3. Load Sample Analyte binds via Cation Exchange Step2->Step3 Step4 4. Wash Steps A: 2% Formic Acid (Remove proteins) B: 100% Methanol (Remove neutrals) Step3->Step4 Step5 5. Elute 5% NH4OH in Methanol (Breaks ionic bond) Step4->Step5

Figure 2: MCX Solid Phase Extraction logic. Acidification ensures the drug is positively charged for retention; basic elution neutralizes it for release.

  • Pre-treatment: Dilute 200 µL Plasma with 200 µL 2% Phosphoric Acid .

    • Mechanism:[1][3][4] Acidification (pH < 3) ensures the Doxepin N-Oxide is fully protonated (positively charged) to bind to the sulfonate groups of the MCX sorbent.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Load: Pass the pre-treated sample through the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. Removes proteins and salts.

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Differentiation: This removes neutral interferences (lipids) that are bound only by hydrophobic interaction. The charged Doxepin N-Oxide remains locked ionically.

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][3][4] The high pH neutralizes the positive charge on the analyte, breaking the ionic bond and releasing it into the solvent.

  • Evaporate: Dry under nitrogen at < 40°C .

  • Reconstitute: 100 µL Mobile Phase.

LC-MS/MS Analysis Parameters

To prevent on-column degradation, use a buffered mobile phase.

  • Column: C8 or C18 (e.g., Hypurity C8, 100 mm x 4.6 mm, 5 µm).[5]

    • Note: C8 is often preferred over C18 for TCAs to reduce excessive tailing caused by secondary silanol interactions.

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Ramp to 90% B

    • 5-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate.

  • Mass Spectrometry (ESI+):

    • Doxepin N-Oxide Transition: m/z 296.2 → 107.0 (Quantifier)

    • Note: The 107.0 fragment corresponds to the stable tropylium ion, characteristic of tricyclic structures.

References

  • Patel, D. et al. (2017). "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. Link

  • Yan, H. et al. (2022). "A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma." RSC Advances. Link

  • Cope, A.C. et al. (1949).[1][4] "Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines." Journal of the American Chemical Society.[1] Link

  • PubChem. (2023). "Doxepin N-oxide Compound Summary." National Library of Medicine. Link

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

Sources

Method

Application Note: Development of a Stability-Indicating Assay for Doxepin N-Oxide Hydrochloride

Abstract This application note presents a detailed, step-by-step protocol for the development and validation of a stability-indicating assay method (SIAM) for Doxepin N-Oxide Hydrochloride. Doxepin N-Oxide is a significa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development and validation of a stability-indicating assay method (SIAM) for Doxepin N-Oxide Hydrochloride. Doxepin N-Oxide is a significant metabolite and a known photodegradation product of the tricyclic antidepressant, Doxepin.[1] A robust SIAM is critical for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. This guide provides the scientific rationale behind the experimental design, from forced degradation studies to method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for a Stability-Indicating Method

Doxepin is a tricyclic antidepressant used to treat major depressive disorder and anxiety.[2] Its N-oxide derivative is a primary product of its metabolism and is also formed under specific stress conditions, such as exposure to light.[1] The development of a stability-indicating assay is a regulatory requirement and a scientific necessity to understand the degradation pathways and to ensure that the analytical method can distinguish the intact drug from any potential degradants.[3] This ensures that the measured potency of the drug product is not falsely elevated by co-eluting impurities.

The core principle of a SIAM is specificity: the ability of the method to produce a response that is solely due to the analyte of interest. To achieve this, forced degradation (or stress testing) is employed to intentionally degrade the drug substance. This process helps to identify likely degradation products and provides the necessary samples to challenge the specificity of the analytical method.[3]

This application note will guide researchers through the logical progression of developing a robust HPLC-based SIAM for Doxepin N-Oxide Hydrochloride, from understanding the molecule to validating the final method.

Physicochemical Properties of Doxepin and its N-Oxide

A foundational understanding of the physicochemical properties of both the parent drug and its primary degradant is crucial for methodical and efficient analytical development.

PropertyDoxepin HydrochlorideDoxepin N-Oxide HydrochlorideRationale for Method Development
Molecular Formula C₁₉H₂₂ClNOC₁₉H₂₂ClNO₂The addition of an oxygen atom in the N-oxide will slightly increase its polarity, which is a key factor for chromatographic separation.
Molecular Weight 315.8 g/mol [2]331.8 g/mol A small but distinct difference that can be confirmed by mass spectrometry.
pKa ~9.0 (for the tertiary amine)Estimated ~4-5The N-oxide is significantly less basic than the parent tertiary amine. This large difference in pKa can be exploited to optimize chromatographic separation by controlling the mobile phase pH. At a pH between 5 and 8, Doxepin will be protonated (charged), while the N-oxide will be largely neutral, leading to different retention behaviors on a reverse-phase column.
UV λmax ~296 nm[4]Expected to be similar to DoxepinA photodiode array (PDA) detector is recommended to confirm peak purity and to select the optimal wavelength for quantification of both the parent drug and its degradants. A wavelength of 296 nm is a good starting point.
Solubility Readily soluble in water and methanol.Slightly soluble in methanol and chloroform.[1]The choice of diluent for sample preparation should ensure the solubility of both the API and its potential degradation products. A mixture of water and an organic solvent like methanol or acetonitrile is a suitable starting point.

Experimental Design: A Step-by-Step Protocol

Materials and Reagents
  • Doxepin N-Oxide Hydrochloride Reference Standard

  • Doxepin Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • pH meter

  • Analytical balance

  • Forced degradation studies will require a calibrated oven, a photostability chamber, and a water bath.

Chromatographic Conditions (Starting Point)

Based on literature review for similar tricyclic antidepressants, the following starting conditions are recommended:[5][6][7]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 296 nm (with PDA monitoring from 200-400 nm)
Injection Volume 10 µL

Rationale for Starting Conditions: A C18 column is a good starting point for moderately polar compounds like Doxepin and its N-oxide. A neutral pH of 7.0 is chosen to exploit the significant difference in the protonation state of the tertiary amine of Doxepin (protonated) and the N-oxide group (neutral), which should provide good separation. A gradient elution is employed to ensure the timely elution of both the more polar N-oxide and the less polar parent compound, as well as any other potential degradation products.

Forced Degradation Studies: Unveiling the Degradation Pathway

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Preparation of Stock Solution

Accurately weigh and dissolve Doxepin N-Oxide Hydrochloride in a suitable diluent (e.g., 50:50 methanol:water) to prepare a stock solution of 1 mg/mL.

Stress Conditions

4.2.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Heat at 80°C for 2 hours.

  • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the diluent.

4.2.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Heat at 80°C for 2 hours.

  • Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the diluent.

4.2.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep at room temperature for 24 hours.

  • Dilute to a final concentration of 0.1 mg/mL with the diluent.

4.2.4. Thermal Degradation

  • Expose the solid drug substance to 105°C for 24 hours.

  • Dissolve the stressed solid in the diluent to a final concentration of 0.1 mg/mL.

4.2.5. Photolytic Degradation

  • Expose a solution of the drug substance (0.1 mg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

Workflow for Forced Degradation and Method Development

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_optimization Method Optimization Acid Acid Hydrolysis Analyze Analyze Stressed Samples Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidative Stress Oxidation->Analyze Thermal Thermal Stress Thermal->Analyze Photo Photolytic Stress Photo->Analyze Develop Develop Initial HPLC Method Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate Optimize Optimize Mobile Phase, Gradient, etc. Evaluate->Optimize Resolution < 1.5 or Peak Purity Fails Validate Validate Final Method Evaluate->Validate Resolution > 1.5 and Peak Purity Passes Optimize->Analyze Re-analyze

Caption: Workflow for forced degradation and HPLC method development.

Method Validation: Ensuring Reliability and Robustness

Once the chromatographic conditions are optimized to achieve adequate separation of Doxepin N-Oxide from its degradation products, the method must be validated according to ICH Q2(R1) guidelines.

Validation Parameters
ParameterAcceptance Criteria
Specificity No interference from placebo or degradation products at the retention time of the API. Peak purity of the API should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The range for which the method is linear, accurate, and precise.
Accuracy % Recovery of 98.0% to 102.0% for the API spiked into a placebo at three concentration levels.
Precision - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% between two analysts, on two different days, with two different instruments.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness No significant change in system suitability parameters when small, deliberate changes are made to the method (e.g., ±0.2 pH units, ±2°C column temperature, ±5% organic phase composition).

Decision Tree for Peak Purity Analysis

Peak_Purity_Analysis Start Analyze Stressed Sample with PDA Detector ExtractSpectra Extract Spectra Across the API Peak Start->ExtractSpectra CompareSpectra Compare Spectra (e.g., Purity Angle vs. Purity Threshold) ExtractSpectra->CompareSpectra Decision Purity Angle < Purity Threshold? CompareSpectra->Decision Pass Peak is Pure Decision->Pass Yes Fail Peak is Not Pure (Co-elution) Decision->Fail No Optimize Optimize Chromatographic Conditions Fail->Optimize Optimize->Start Re-analyze

Caption: Decision-making process for peak purity analysis using a PDA detector.

Data Interpretation and Reporting

A successful stability-indicating assay will demonstrate the separation of the Doxepin N-Oxide peak from all other peaks generated during the forced degradation studies. The peak for Doxepin N-Oxide should be spectrally pure, as determined by the PDA detector. The amount of each degradation product can be expressed as a percentage of the initial concentration of the API.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating assay for Doxepin N-Oxide Hydrochloride. By following these detailed protocols and understanding the rationale behind each step, researchers, scientists, and drug development professionals can confidently establish a reliable analytical method that meets regulatory expectations and ensures the quality and safety of pharmaceutical products. The principles outlined here are also applicable to the development of stability-indicating methods for other pharmaceutical compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3158, Doxepin. Retrieved February 10, 2026 from [Link].

  • Ravindran, R., & Rajesh, R. (2024). STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1008.
  • Technical Disclosure Commons. (2025). Stability Enhancement of Doxepin Hydrochloride Capsules, USP 10 mg, 25 mg, 50 mg, 75 mg and 100 mg. Defensive Publications Series. Retrieved February 10, 2026 from [Link].

  • Tonnesen, H. H. (Ed.). (2004).
  • Novianto, S., et al. (2014). Doxepin hydrochloride Capsule USP. Retrieved February 10, 2026 from [Link].

  • IMSEAR Repository. (n.d.). STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved February 10, 2026 from [Link].

  • Nagalaxmi, M., & Ajitha, M. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND METHOD VALIDATION FOR CONTENT ESTIMATION OF DOXEPIN IN DOXEPIN CAPSULES. international journal of advanced research in medical and pharmaceutical sciences, 7(6), 53-63.
  • Nania, G., Rajesh, R. R., & Kumar, K. S. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmacy & Pharmaceutical Research, 19(1), 14-27.
  • Maślanka, A., et al. (2020). Photodegradation assessment of amisulpride, doxepin, haloperidol, risperidone, venlafaxine, and zopiclone in bulk drug and in the presence of excipients. Monatshefte für Chemie-Chemical Monthly, 151(4), 557-567.
  • ResearchGate. (2024). Results of forced degradation studies. Retrieved February 10, 2026 from [Link].

  • ResearchGate. (n.d.). UV-Vis spectral changes of doxepin with time in the presence of NiO NPs. Retrieved February 10, 2026 from [Link].

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • An Overview of Degradation Strategies for Amitriptyline. (2024). International Journal of Molecular Sciences, 25(7), 3822. [Link]

  • Szekely, P., Gyeresi, A., Hancu, G., & Vancea, S. (2011). Identification of photodegradation products of tricyclic antidepressants drugs clomipramine and doxepine. Farmacia, 59(6), 743-749.
  • ResearchGate. (n.d.). Photodegradation products of doxepine hydrochloride. Retrieved February 10, 2026 from [Link].

  • Rahman, N., & Azmi, S. N. H. (2009). Spectrofluorimetric method for the determination of doxepin hydrochloride in commercial dosage forms. Journal of the Chinese Chemical Society, 56(4), 754-760.
  • Alsante, K. M., et al. (2003). A review of the principles and practices of forced degradation studies. Pharmaceutical Technology, 27(6), 60-70.
  • Sharma, A., & Singh, S. (2012). A review: stability indicating forced degradation studies. Research Journal of Pharmacy and Technology, 5(5), 575-582.
  • Hotha, K. K., et al. (2013). A new approach to forced degradation studies using anhydrous conditions. Journal of pharmaceutical and biomedical analysis, 83, 153-159.
  • Szekely, P., Gyeresi, A., Hancu, G., & Vancea, S. (2011). Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and Doxepine. Revista de Chimie, 62(11), 1084-1088.
  • Pharmace Research Laboratory. (n.d.). Doxepin N-Oxide. Retrieved February 10, 2026 from [Link].

  • Yuen, Y. G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal, 285(7622), 433-436.
  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). Molecules, 29(22), 5038. [Link]

  • Cleanchem. (n.d.). Doxepin N-Oxide. Retrieved February 10, 2026 from [Link].

Sources

Application

Quantification of Doxepin N-Oxide in Urine: Overcoming Thermal Instability and Matrix Interferences using SPE-LC-MS/MS

Abstract & Clinical Significance Doxepin is a tricyclic antidepressant (TCA) widely used for depression, anxiety, and insomnia. While the quantification of Doxepin and its primary active metabolite, N-desmethyldoxepin (N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Significance

Doxepin is a tricyclic antidepressant (TCA) widely used for depression, anxiety, and insomnia. While the quantification of Doxepin and its primary active metabolite, N-desmethyldoxepin (Nordoxepin), is routine, the analysis of Doxepin N-oxide presents a unique bioanalytical challenge.

Although a minor metabolite, Doxepin N-oxide accumulates in tissues and can serve as a marker for specific metabolic phenotypes or overdose scenarios. The primary analytical hurdle is its thermal instability ; N-oxides readily undergo deoxygenation to the parent amine (Doxepin) under high temperatures (e.g., in the electrospray source or during evaporation), leading to overestimation of the parent drug and underestimation of the metabolite.

This Application Note details a robust, self-validating protocol for the quantification of Doxepin N-oxide in urine. It utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for matrix cleanup and optimized LC-MS/MS parameters to minimize in-source fragmentation.

Metabolic Pathway & Mechanism

Doxepin undergoes extensive hepatic metabolism. The primary pathway involves N-demethylation by CYP2C19.[1] A secondary pathway involves N-oxidation by Flavin-containing Monooxygenases (FMO) or CYPs.

DoxepinMetabolism Figure 1: Metabolic pathway of Doxepin highlighting the instability of the N-oxide metabolite. Doxepin Doxepin (Parent Drug) Nordoxepin N-desmethyldoxepin (Major Metabolite) Doxepin->Nordoxepin CYP2C19 Demethylation DoxNoxide Doxepin N-oxide (Thermally Unstable) Doxepin->DoxNoxide FMO / CYP N-Oxidation Glucuronide Glucuronide Conjugates (Excreted in Urine) Nordoxepin->Glucuronide UGT Conjugation DoxNoxide->Doxepin Thermal/Chemical Reduction (Artifact)

Method Development Strategy

The "N-Oxide" Challenge

N-oxides are polar, weak bases (pKa ~4.5) compared to their parent tertiary amines (pKa ~9.0).

  • Thermal Degradation: At temperatures >100°C (common in drying steps), the N-O bond cleaves, reverting the molecule to Doxepin.

  • In-Source Fragmentation: High desolvation temperatures in the MS source can mimic this reduction, causing a false positive for Doxepin.

  • Extraction Selectivity: Standard Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) recovers Doxepin well but recovers the polar N-oxide poorly.

The Solution: Mixed-Mode Cation Exchange (MCX)

We utilize a polymeric MCX SPE cartridge.[2][3]

  • Mechanism: At pH 3, Doxepin N-oxide is protonated (

    
    ) and binds to the cation exchange sites.
    
  • Cleanup: The polymeric backbone allows for rigorous organic washing (removing hydrophobic interferences) before elution.

Experimental Protocol

Reagents and Materials
  • Standards: Doxepin HCl, Doxepin N-oxide (Certified Reference Material).[4]

  • Internal Standard (IS): Doxepin-d3 or Nortriptyline (structural analog).

  • SPE Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Sample Preparation (Step-by-Step)

Step 1: Sample Pre-treatment

  • Thaw urine samples at room temperature.

  • Critical: Add 20 µL of Internal Standard working solution to 200 µL of urine.

  • Add 200 µL of 4% Formic Acid in water .

  • Why? Acidification lowers the pH to ~2-3, ensuring Doxepin N-oxide is fully protonated for capture on the MCX sorbent.

Step 2: SPE Loading (MCX Cartridge)

  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water (acidified with 0.1% FA).

  • Load: Pass the pre-treated urine sample through the cartridge at a slow flow rate (~1 mL/min).

Step 3: Wash Steps (Crucial for Matrix Removal)

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes salts, urea, and proteins).

  • Wash 2 (Organic): 1 mL 100% Methanol.

  • Note: Unlike the parent drug, N-oxides are polar. However, on a strong cation exchanger, the ionic bond is strong enough to withstand a methanol wash, ensuring clean extracts.

Step 4: Elution

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

  • Mechanism: High pH neutralizes the ammonium groups on the analyte and the sorbent, breaking the ionic interaction.

Step 5: Evaporation (The Danger Zone)

  • Evaporate eluate under a stream of Nitrogen at 35°C .

  • WARNING: Do NOT exceed 40°C. High heat causes N-oxide reduction.

  • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography:

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) or equivalent.[5]

    • Why Biphenyl? It offers superior selectivity for isomeric compounds and polar metabolites compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (Source Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp (TEM): 400°C (Optimized lower than standard 550°C to prevent degradation).

  • Curtain Gas (CUR): 35 psi.

  • Declustering Potential (DP): Optimized to minimize in-source fragmentation (typically 60-80V).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Doxepin N-Oxide 296.2107.035Quantifier
Doxepin N-Oxide 296.2279.225Qualifier (Loss of OH)
Doxepin 280.2107.030Parent Drug
Nordoxepin 266.1107.030Metabolite

Note: The 107.0 fragment is the characteristic tropylium ion common to this class.

Validation & Performance Data

The method was validated following FDA Bioanalytical Method Validation Guidelines.

ParameterResultNotes
Linearity Range 1.0 – 500 ng/mL

LLOQ 1.0 ng/mLS/N > 10
Accuracy (Intra-day) 92.5% - 106.4%n=6 replicates
Precision (CV%) < 8.5%Across all QC levels
Recovery (SPE) 88% ± 4%Consistent extraction efficiency
Matrix Effect 95% - 102%Minimal ion suppression due to MCX cleanup

The Scientist's Corner: Troubleshooting N-Oxides

Q: How do I know if my N-oxide is degrading in the source? A: Inject a pure standard of Doxepin N-oxide. Monitor the MRM channel for Doxepin (280.2 -> 107.0). If you see a peak in the Doxepin channel at the retention time of the N-oxide, you have in-source reduction. Lower the Source Temperature (TEM) and Declustering Potential (DP) until this "crosstalk" is <1%.

Q: Why use MCX instead of LLE? A: Liquid-Liquid Extraction with MTBE or Hexane is excellent for Doxepin but recovers <40% of the N-oxide due to its polarity. MCX provides >85% recovery for both by leveraging charge rather than just hydrophobicity.

Q: Can I use a standard C18 column? A: Yes, but Doxepin N-oxide elutes earlier than Doxepin on C18 and may co-elute with other polar matrix components. The Biphenyl phase provides better retention and separation of the N-oxide from the solvent front.

References

  • Patel, N. P., et al. (2018).[6] "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. Link

  • Szekely, P., et al. (2011).[7] "Mass spectrum of doxepine photodegradation product." ResearchGate. Link

  • Ramanathan, R., et al. (2000).[8] "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025). "Application Note: Solid-Phase Extraction of Dosulepin from Human Urine Samples." (Applied as protocol basis for TCA extraction). Link

  • Phenomenex. (2020). "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl." Application Note. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Doxepin N-Oxide Hydrochloride Quantification

Introduction: The Analytical Paradox of N-Oxides Welcome to the technical guide for Doxepin N-Oxide (DNO) quantification. If you are here, you are likely facing a specific set of problems: your calibration curves are non...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Paradox of N-Oxides

Welcome to the technical guide for Doxepin N-Oxide (DNO) quantification. If you are here, you are likely facing a specific set of problems: your calibration curves are non-linear, you are detecting "Doxepin" in your pure N-oxide standards, or your recovery rates vary wildly with pH.

Doxepin N-oxide (CAS: 15182-44-2 for the free base) presents a classic "Heisenberg" problem in mass spectrometry: The act of measuring it can destroy it. As a tertiary amine N-oxide, it is thermally labile. Under the high heat of an ESI source or GC injector, it can deoxygenate, reverting to the parent drug, Doxepin.[1][2] This creates false positives for the parent and false negatives for the metabolite.

This guide moves beyond standard SOPs to address the mechanistic causes of these failures.

Module 1: The "Ghost Peak" Phenomenon (Mass Spectrometry)

User Query: "I injected a pure standard of Doxepin N-Oxide, but I see a significant peak for Doxepin (m/z 280) in the chromatogram. Is my standard contaminated?"

Diagnosis: Likely In-Source Fragmentation (ISF) .[1] While your standard could be impure, it is more probable that the N-oxide is degrading inside your mass spectrometer's ion source before it reaches the first quadrupole (Q1).[1]

The Mechanism of Failure

N-oxides possess a coordinate covalent N–O bond that is weaker than typical covalent bonds.[1] When exposed to high desolvation temperatures (e.g., >500°C in Turbo Ion Spray), the oxygen is cleaved.[1][2]

  • Result: The Mass Spectrometer "sees" Doxepin (m/z 280), even though Doxepin N-Oxide (m/z 296) was injected.[1]

Troubleshooting Protocol: The "Source Ramp" Test

To confirm ISF versus contamination, perform this experiment:

  • Prepare a 100 ng/mL solution of Doxepin N-Oxide.

  • Inject while stepping down the Source Temperature (TEM) and De-clustering Potential (DP) / Cone Voltage.[1]

  • Monitor two channels:

    • Channel A: 296.2

      
       107.1 (N-Oxide)
      
    • Channel B: 280.2

      
       107.1 (Parent Doxepin)[1]
      

Interpretation:

  • If the "Doxepin" peak area decreases as you lower the temperature, it is ISF (Thermal degradation).[1][2]

  • If the "Doxepin" peak area remains constant regardless of temperature, your standard is chemically contaminated .[1][2]

Recommended MS/MS Transitions

Note: Doxepin N-Oxide is the HCl salt in solid form, but we analyze the free base cation [M+H]+.

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (V)Mechanistic Note
Doxepin N-Oxide 296.2 107.1 15025-35Tropylium ion formation (stable).[1]
Doxepin N-Oxide 296.2279.215015-20Loss of -OH radical (uncommon but specific).
Doxepin (Parent) 280.2107.115025-30Standard quant transition.[1]
Nordoxepin 266.1107.115025-30Major metabolite check.[1]

Module 2: Isomerism & Chromatography

User Query: "My Doxepin N-Oxide peak is splitting or tailing badly. How do I integrate this?"

Diagnosis: Doxepin is a mixture of E (trans) and Z (cis) isomers (typically ~85:15).[1][3][4] The N-oxide retains this isomerism.[1]

The Separation Strategy

You have two choices based on your regulatory requirement:

  • Co-elution (High Throughput): Force the isomers to elute together.[1]

  • Separation (Chiral/Isomeric Profiling): Quantify them separately.

Critical Alert: Amine N-oxides interact strongly with residual silanols on silica columns, causing severe tailing.[1][2] You must use a high-coverage end-capped column or a mobile phase modifier.[1]

Optimized LC Conditions (Co-elution Method)
  • Column: Waters ACQUITY UPLC BEH C18 or Thermo Hypurity C8 (1.7 µm or 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][5]

  • Gradient: Steep gradient (e.g., 30% B to 90% B in 3 mins) to compress the E/Z isomers into a single peak.

  • Flow Rate: 0.4 - 0.6 mL/min.[1]

Why Ammonium Formate? The ammonium ions compete with the Doxepin amine/N-oxide for active silanol sites on the column, sharpening the peak shape.

Module 3: Sample Preparation & Extraction

User Query: "I have low recovery of the N-oxide compared to Doxepin."

Diagnosis: Polarity mismatch. Doxepin is lipophilic (LogP ~4.1); Doxepin N-Oxide is significantly more polar due to the oxygen dipole.[1] Standard extraction methods for TCAs often fail for their N-oxides.[1]

Extraction Decision Matrix

ExtractionLogic Start Sample Matrix (Plasma/Urine) Method Choose Method Start->Method LLE Liquid-Liquid Extraction (LLE) Method->LLE Cost/Simplicity SPE Solid Phase Extraction (SPE) Method->SPE Cleanliness/Recovery Solvent Solvent: MTBE or Hexane:Isoamyl Alcohol (98:2) LLE->Solvent Cartridge Cartridge: MCX (Mixed Mode Cation Exchange) SPE->Cartridge Warning Avoid Chlorinated Solvents (Risk of N-oxide decomposition) Solvent->Warning

Figure 1: Extraction Workflow Decision Tree. MTBE is preferred over Dichloromethane to prevent artifact formation.[1]

Protocol: LLE with MTBE (High Recovery)

Based on Patel et al. (2018) methodology for Doxepin/Nordoxepin, adapted for N-Oxide polarity.[1]

  • Alkalinization: Add 50 µL of 0.1 M NaOH to 200 µL plasma. (Target pH 9-10).

    • Why? Doxepin N-oxide is a weak base.[1] High pH suppresses ionization, making it extractable into organic solvent.[1][2]

  • Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It is polar enough to pull the N-oxide but non-polar enough to leave matrix salts behind.[1] Hexane is too non-polar; Dichloromethane can cause degradation.[1]

  • Agitation: Vortex 5 mins, Centrifuge 4000 rpm for 5 mins.

  • Reconstitution: Evaporate supernatant under Nitrogen (Max 40°C). Reconstitute in Mobile Phase.

Module 4: Stability & Handling FAQ

IssueCauseSolution
Degradation in Autosampler N-oxides are light and temperature sensitive.Use amber vials. Maintain autosampler at 4°C. Analyze within 24 hours.
Non-linear Calibration Saturation of detector or adsorption at low levels.[1]Use a deuterated Internal Standard (Doxepin-d3 or Nordoxepin-d3) if N-oxide-d3 is unavailable. Use weighted regression (

).[1]
Carryover Sticky amine nature.Use a needle wash of Methanol:Water:Formic Acid (50:50:0.1).[1]
The "Self-Validating" Logic Check

To ensure your data is real, calculate the Ion Ratio between the Quantifier (296->107) and Qualifier (296->279 or 296->115) transitions.

  • If the Ion Ratio in your sample differs from the standard by >15%, you have an interference (matrix effect) or you are measuring a different isobaric impurity.[1][2]

References

  • Patel, N. P., et al. (2018).[1][2][6][7] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[6] Journal of Pharmaceutical Analysis, 8(6), 378-385.[1][2][6]

  • United States Pharmacopeia (USP). USP Monograph: Doxepin Hydrochloride.[1]

    • [1]

  • Sokoliess, T., et al. (2003).[1][2][8] Separation of (Z)- and (E)-isomers of thioxanthene and dibenz[b,e]oxepin derivatives. Electrophoresis, 24(10), 1648-57.[1][2][8][9]

  • Kushnir, M. M., et al. (2005).[1][2] Analysis of dicyclic and tricyclic antidepressants... by LC-MS/MS.[1][3][6][7][10][11][12] Clinical Chemistry. (Context on N-oxide thermal instability in sources).

    • [1]

Disclaimer: This guide is for research and development purposes. All protocols must be validated against internal SOPs and regulatory guidelines (ICH M10) before use in clinical studies.

Sources

Optimization

addressing poor recovery of Doxepin N-Oxide Hydrochloride during extraction

Welcome to the technical support center for professionals working with Doxepin N-Oxide Hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals working with Doxepin N-Oxide Hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the extraction of this polar metabolite. Our focus is on providing scientifically-grounded explanations and actionable protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: We are experiencing consistently low recovery of Doxepin N-Oxide Hydrochloride from aqueous samples using a standard liquid-liquid extraction (LLE) protocol with a non-polar solvent like hexane. What is the primary reason for this?

A1: The low recovery is primarily due to a mismatch in polarity between the analyte and the extraction solvent. Doxepin N-Oxide is a highly polar molecule, a characteristic conferred by the N-oxide functional group.[1] Unlike its parent compound, Doxepin, the N-oxide is very hydrophilic, exhibiting excellent solubility in water but poor solubility in most non-polar organic solvents.[1] Hexane is a non-polar solvent and is therefore inefficient at partitioning the highly polar Doxepin N-Oxide from the aqueous phase.

Q2: How does the pH of our sample affect the extraction efficiency of Doxepin N-Oxide?

A2: The pH of your aqueous sample is a critical factor. Amine oxides are weak bases with a pKb of approximately 4.5.[1] This means that at a pH below this value, the Doxepin N-Oxide will be protonated, forming a cationic hydroxylamine (R₃N⁺-OH). This protonation further increases its polarity and water solubility, making it even more difficult to extract into an organic solvent. For optimal extraction into an organic phase, the pH of the aqueous sample should be adjusted to be at least two pH units above the pKa of the conjugate acid (which is related to the pKb of the base), to ensure the Doxepin N-Oxide is in its less polar, neutral form.

Q3: We've tried switching to a more polar solvent like dichloromethane for our LLE, but recovery is still suboptimal. What other factors could be at play?

A3: While switching to a more polar solvent is a step in the right direction, other factors can still lead to poor recovery. These include:

  • Insufficient Solvent Polarity: Dichloromethane may still not be polar enough to efficiently extract the highly polar N-oxide. A more polar solvent or a solvent mixture might be necessary.

  • Emulsion Formation: Vigorous mixing of aqueous samples with certain organic solvents can lead to the formation of stable emulsions, which physically trap the analyte and prevent efficient phase separation.

  • Analyte Degradation: Doxepin N-Oxide may be susceptible to degradation under certain pH and temperature conditions. For instance, some N-oxides can be unstable in strongly acidic or basic environments.

  • Salting-Out Effect: The absence of a "salting-out" agent in your aqueous phase can limit the partitioning of the polar analyte into the organic phase.

Q4: Is Solid-Phase Extraction (SPE) a better alternative to LLE for Doxepin N-Oxide?

A4: SPE can be an excellent alternative to LLE for polar compounds like Doxepin N-Oxide, offering higher selectivity and recovery if the correct stationary phase and protocol are used. However, using a standard non-polar SPE sorbent (like C18) can lead to the same issues as LLE with non-polar solvents, namely poor retention of the polar analyte. A more polar or an ion-exchange SPE sorbent is generally more appropriate.

In-Depth Troubleshooting Guides

Troubleshooting Liquid-Liquid Extraction (LLE)

Poor recovery of Doxepin N-Oxide during LLE is a common challenge that can be overcome by systematic optimization of the extraction parameters.

The efficiency of LLE is governed by the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The partition coefficient (K) is influenced by the analyte's polarity, the solvent's polarity, the pH of the aqueous phase (for ionizable compounds), and the ionic strength of the aqueous phase.

LLE_Principles cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Analyte Doxepin N-Oxide (Polar, Water-Soluble) pH_Control pH Adjustment (Critical for Ionization) Aqueous_Analyte->pH_Control Influences Charge Salting_Out Add Salt (e.g., NaCl) (Increases Partitioning) Aqueous_Analyte->Salting_Out Reduces Aqueous Solubility Organic_Solvent Extraction Solvent (Polarity Matching is Key) Aqueous_Analyte->Organic_Solvent Partitioning pH_Control->Aqueous_Analyte Optimizes for Neutral Form Salting_Out->Aqueous_Analyte Extracted_Analyte Extracted Doxepin N-Oxide Organic_Solvent->Extracted_Analyte Solubilizes

IssueRoot CauseRecommended Solution
Low Recovery Solvent Polarity Mismatch: Using non-polar solvents (e.g., hexane, heptane).Solution: Employ a more polar organic solvent. Good starting points include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v). The goal is to match the polarity of the solvent with that of Doxepin N-Oxide.[2]
Incorrect pH: The aqueous phase is too acidic, causing protonation and increased water solubility of the N-oxide.Solution: Adjust the pH of the aqueous sample to be basic, ideally in the range of 9-10. This ensures the Doxepin N-Oxide is in its neutral, less polar form, which favors partitioning into the organic phase. Use a buffer to maintain the pH during extraction.[3]
Insufficient Partitioning: The analyte has a strong affinity for the aqueous phase even at the optimal pH.Solution: Incorporate a "salting-out" effect by saturating the aqueous phase with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[3] This decreases the solubility of the organic analyte in the aqueous phase and promotes its transfer to the organic solvent.
Emulsion Formation High-Energy Mixing: Vigorous shaking or vortexing can create stable emulsions, especially with biological matrices.Solution: Use gentle mixing, such as slow, repeated inversions of the extraction tube. If an emulsion forms, it can sometimes be broken by centrifugation, addition of a small amount of brine, or gentle heating.
Analyte Degradation pH Instability: Prolonged exposure to harsh pH conditions (strongly acidic or basic) may cause degradation.Solution: Minimize the time the analyte is exposed to extreme pH values. Perform the extraction promptly after pH adjustment. Consider keeping the samples on ice to reduce the rate of any potential degradation reactions.
  • To 1 mL of aqueous sample, add a sufficient amount of a suitable buffer (e.g., 0.1 M carbonate buffer) to adjust the pH to 9.5.

  • Add solid sodium chloride to the point of saturation and mix gently to dissolve.

  • Add 5 mL of ethyl acetate.

  • Gently mix by inverting the tube for 5-10 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper organic layer.

  • Repeat the extraction (steps 3-6) with a fresh portion of ethyl acetate and combine the organic extracts.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Troubleshooting Solid-Phase Extraction (SPE)

SPE offers a powerful alternative to LLE, but success is highly dependent on the choice of sorbent and the development of a robust methodology.

SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase. For polar analytes like Doxepin N-Oxide, retention can be challenging on traditional reversed-phase (non-polar) sorbents.

SPE_Principles cluster_workflow SPE Workflow cluster_considerations Key Considerations for Doxepin N-Oxide Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Load 3. Load Sample (Analyte Retention) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Sorbent Sorbent Selection: - Polar-Enhanced Reversed-Phase - Mixed-Mode Cation Exchange Load->Sorbent pH_Load Loading pH: Slightly acidic to neutral to promote retention Load->pH_Load Elute 5. Elute (Collect Analyte) Wash->Elute Elution_Solvent Elution Solvent: Organic solvent with a basic modifier to disrupt ionic interactions Elute->Elution_Solvent

IssueRoot CauseRecommended Solution
Poor Retention (Breakthrough) Non-polar Sorbent: Using a standard C18 or C8 sorbent, which has low affinity for the polar Doxepin N-Oxide.Solution: Select a more appropriate sorbent. Options include: - Polar-Enhanced Reversed-Phase: Sorbents with polar end-capping or embedded polar groups that provide better retention for polar analytes. - Mixed-Mode Cation Exchange (MCX): These sorbents have both reversed-phase and strong cation exchange properties. At an acidic pH, the Doxepin N-Oxide will be positively charged and can be strongly retained by the cation exchange mechanism.
Incorrect Loading pH: For MCX, if the loading pH is too high, the analyte will be neutral and not retained by ion exchange.Solution: For MCX SPE, acidify the sample to a pH of ~6 or lower before loading. This ensures the Doxepin N-Oxide is protonated and can bind to the cation exchange sites.
Low Recovery (Incomplete Elution) Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the analyte-sorbent interactions.Solution: For MCX, a two-step elution may be necessary. First, use a moderately polar solvent like methanol to disrupt reversed-phase interactions. Then, use a stronger elution solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic interaction with the sorbent.
Matrix Effects in Final Eluate Ineffective Wash Step: The wash solvent is either too strong, causing premature elution of the analyte, or too weak, failing to remove interferences.Solution: Optimize the wash step. For MCX, after loading, wash with an acidic solution (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences. Then, wash with a non-polar organic solvent (e.g., hexane) to remove non-polar interferences, followed by a moderately polar solvent like methanol to remove polar interferences before elution.
  • Condition: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 0.1 M formic acid.

  • Load: Acidify the sample to pH ~6 with formic acid. Load the sample onto the cartridge at a slow flow rate.

  • Wash:

    • Wash with 1 mL of 0.1 M formic acid.

    • Wash with 1 mL of methanol.

  • Elute: Elute the Doxepin N-Oxide with 1 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Comparison of Extraction Techniques

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Lower; relies on partitioning between two phases.Higher; can be tailored with a wide variety of sorbent chemistries.
Recovery Can be high with optimization, but may require multiple extractions.Generally higher and more reproducible with a well-developed method.
Solvent Consumption High.Low.
Potential for Automation Limited.High.
Ease of Use Simple in principle, but can be labor-intensive and prone to emulsion formation.More complex method development, but routine use is straightforward.
Recommendation for Doxepin N-Oxide Suitable for simple matrices if optimized for pH and solvent polarity.Highly recommended for complex matrices (e.g., plasma, urine) due to higher selectivity and cleaner extracts.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

Sources

Troubleshooting

impact of pH on Doxepin N-Oxide Hydrochloride stability and analysis

Welcome to the technical support center for Doxepin N-Oxide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Doxepin N-Oxide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges encountered during the stability testing and analysis of this compound. As a tertiary amine N-oxide, the stability of Doxepin N-Oxide Hydrochloride is critically dependent on pH, which has significant implications for its formulation, storage, and analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is Doxepin N-Oxide Hydrochloride and why is its pH stability a concern?

Doxepin N-Oxide is a primary metabolite and a photodegradation product of Doxepin, a tricyclic antidepressant.[1] As the hydrochloride salt, it is the protonated form of the weakly basic N-oxide. N-oxides, in general, are polar and hygroscopic, and their stability can be influenced by temperature, light, and the presence of electrophiles or transition metals.

The pH of the solution is a critical factor because the N-oxide group has a pKa in the range of 4-5. At pH values below its pKa, the N-oxide is predominantly in its protonated, hydroxyammonium form. This protonated form can be more susceptible to certain degradation pathways. Conversely, at pH values above the pKa, the neutral, zwitterionic form is dominant, which may also have distinct stability characteristics. Understanding this pH-dependent stability is crucial for developing robust analytical methods and stable pharmaceutical formulations.

Q2: How does pH affect the HPLC analysis of Doxepin N-Oxide Hydrochloride?

The pH of the mobile phase in reversed-phase HPLC significantly impacts the retention time, peak shape, and resolution of ionizable compounds like Doxepin N-Oxide Hydrochloride.

  • Retention Time: At a low pH (e.g., 2.5-3.5), well below the pKa of the N-oxide, the molecule will be fully protonated and carry a positive charge. This generally leads to less retention on a C18 or C8 column. As the pH of the mobile phase approaches the pKa, you may observe a shift in retention time.

  • Peak Shape: Operating at a pH where the compound is fully ionized (either acidic or basic) typically results in sharper, more symmetrical peaks. In the intermediate pH range close to the pKa, you might encounter peak broadening or splitting due to the presence of both ionized and non-ionized forms. For Doxepin and its related compounds, HPLC methods often utilize a low pH mobile phase (e.g., pH 2.5) to ensure consistent protonation and good peak shape.[2]

  • Column Stability: Using a low pH mobile phase requires a pH-stable HPLC column. Many modern silica-based columns are designed to be robust at low pH.

Q3: What are the expected degradation products of Doxepin N-Oxide Hydrochloride under different pH conditions?

While specific degradation pathways for Doxepin N-Oxide are not extensively detailed in the public literature, we can infer potential degradation based on the known reactivity of N-oxides and the forced degradation studies of Doxepin.

  • Acidic Conditions: In strongly acidic solutions, N-oxides can be susceptible to rearrangement reactions. However, forced degradation studies on Doxepin Hydrochloride at 0.1 N HCl showed minimal degradation, suggesting the core structure is relatively stable to acid hydrolysis.[3]

  • Basic Conditions: Under basic conditions (e.g., 0.1 N NaOH), Doxepin Hydrochloride also showed no significant degradation.[3]

  • Oxidative Conditions: Doxepin Hydrochloride is susceptible to oxidation.[3] Doxepin N-oxide itself is an oxidized form of doxepin.

  • Photodegradation: Doxepin N-oxide is a known photodegradation product of Doxepin.[1][4] Therefore, it is crucial to protect solutions of Doxepin N-Oxide Hydrochloride from light.[5][6]

Troubleshooting Guide

This section addresses common issues encountered during the analysis and stability testing of Doxepin N-Oxide Hydrochloride.

Problem 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
  • Cause: The most likely cause is a mobile phase pH that is too close to the pKa of Doxepin N-Oxide. This results in the co-existence of both the protonated and neutral forms of the molecule, leading to inconsistent interactions with the stationary phase.

  • Solution:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of the analyte. For Doxepin N-Oxide, a mobile phase pH of 2.5-3.0 is recommended to ensure complete protonation.

    • Buffer Capacity: Use a buffer with sufficient capacity to maintain a constant pH throughout the analysis. Phosphate or formate buffers are common choices.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample.

Problem 2: Appearance of Unexpected Peaks During Stability Studies
  • Cause: The appearance of new peaks indicates degradation of Doxepin N-Oxide Hydrochloride. The identity of these degradants will depend on the stress conditions (pH, temperature, light).

  • Solution:

    • Characterize the Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. This can provide clues to the degradation pathway.

    • Forced Degradation Studies: Conduct systematic forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to intentionally generate and identify degradation products.[7][8] This will help in developing a stability-indicating method.

    • Review Storage Conditions: Ensure the compound and its solutions are stored under appropriate conditions, protected from light and at a controlled temperature.[5][6][9]

Problem 3: Low Assay Values or Loss of Compound in Solution
  • Cause: This could be due to degradation or adsorption of the analyte to container surfaces.

  • Solution:

    • pH of Sample Diluent: Ensure the pH of the sample diluent is appropriate to maintain the stability of Doxepin N-Oxide Hydrochloride. An acidic diluent is generally recommended.

    • Container Compatibility: Use silanized glass vials or polypropylene containers to minimize adsorption, especially for low concentration samples.

    • Solution Stability: Perform a solution stability study to determine how long the analyte is stable in the chosen diluent at room temperature and refrigerated conditions.[3]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Doxepin N-Oxide Hydrochloride

This protocol is a starting point and may require optimization for your specific instrumentation and application. It is based on established methods for Doxepin and related compounds.[2]

ParameterRecommended Condition
Column C18 or C8, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Buffer (e.g., 25 mM potassium phosphate, pH 2.5) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 296 nm[10]
Injection Volume 10 µL
Sample Diluent Mobile Phase or a compatible acidic buffer
Protocol 2: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study of Doxepin N-Oxide Hydrochloride.

Visualizing pH-Dependent Stability

The following diagram illustrates the relationship between pH and the ionization state of Doxepin N-Oxide, which is fundamental to its stability and analytical behavior.

pH_Stability cluster_pH_Scale pH Scale cluster_Species Dominant Species cluster_Implications Analytical & Stability Implications Low_pH Low pH (< pKa) pKa_point pH = pKa Protonated Protonated Form (R3N+-OH) Low_pH->Protonated Dominates High_pH High pH (> pKa) Mixed 50% Protonated 50% Neutral pKa_point->Mixed Equilibrium Neutral Neutral Form (R3N+-O-) High_pH->Neutral Dominates Low_pH_Implication Consistent Protonation Good Peak Shape in RP-HPLC Protonated->Low_pH_Implication Leads to pKa_Implication Potential for Peak Broadening Variable Stability Mixed->pKa_Implication Leads to High_pH_Implication Different Degradation Pathways Altered Retention in RP-HPLC Neutral->High_pH_Implication Leads to

Caption: Relationship between pH, ionization state, and analytical implications for Doxepin N-Oxide.

References

  • Material Safety D
  • Ajanta Pharma USA Inc. (n.d.). Doxepin Hydrochloride Capsules USP 10 mg, 25 mg, 50 mg, 75 mg and 100 mg.
  • Spectrum Chemical. (2015, June 26).
  • USP. (2023, November 1). Methods for the Analysis of Doxepin Hydrochloride Cream. USP's Emerging Standards.
  • Patel, B. N., et al. (2015). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 5(4), 228-236.
  • Patel, P., & S.J, S. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmacy & Pharmaceutical Research, 20(1), 1-13.
  • Sigma-Aldrich. (n.d.). Assay of Doxepin Hydrochloride USP Monograph.
  • Phenomenex. (n.d.). Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns.
  • Székely-Szentmiklósi, B., et al. (2011). Photodegradation products of doxepine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 359-365.
  • PCCA. (n.d.).
  • Ravindran, R., et al. (2024). STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM.
  • Fisher Scientific. (2025, December 24).
  • Petrera, M., & Ritter, T. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(15), 10653–10689.
  • Cayman Chemical. (2022, November 28).
  • ResearchGate. (n.d.).
  • Cayman Chemical. (n.d.).
  • Nagalaxmi, M., & Ajitha, M. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND METHOD VALIDATION FOR CONTENT ESTIMATION OF DOXEPIN IN DOXEPIN CAPSULES. international journal of advanced research in medical and pharmaceutical sciences.
  • Anonymous. (2025, March 20). Stability Enhancement of Doxepin Hydrochloride Capsules, USP 10 mg, 25 mg, 50 mg, 75 mg and 100 mg. Technical Disclosure Commons.
  • National Center for Biotechnology Information. (n.d.). Doxepin.
  • Hortelano, S., et al. (1998). pH-dependent changes of nitric oxide, peroxynitrite, and reactive oxygen species in hepatocellular damage.
  • Petrera, M., & Ritter, T. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Su, Q., et al. (2019). Abiotic Nitrous Oxide (N2O) Production Is Strongly pH Dependent, but Contributes Little to Overall N2O Emissions in Biological Nitrogen Removal Systems. Environmental Science & Technology, 53(7), 3508-3516.
  • Kandasamy, J., & Ramaswamy, K. (2017). Deoxygenation of tertiary amine N-oxides under metal free condition using phenylboronic acid. Tetrahedron Letters, 58(8), 757-761.
  • Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6.
  • Manohari, B., et al. (2024). Development Pharmaceutics of Doxepin Hydrochloride Orally Disintegrating Tablets for Dosing Flexibility to Physicians and Patient Compliance.

Sources

Optimization

preventing the formation of N-Nitroso impurities from Doxepin

Status: Operational Subject: Prevention of N-Nitroso-Desmethyl-Doxepin Formation Target Audience: Formulation Scientists, Analytical Chemists, QA/RA Professionals Executive Summary Doxepin Hydrochloride is a tertiary ami...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Prevention of N-Nitroso-Desmethyl-Doxepin Formation Target Audience: Formulation Scientists, Analytical Chemists, QA/RA Professionals

Executive Summary

Doxepin Hydrochloride is a tertiary amine tricyclic antidepressant.[1] While tertiary amines were historically considered lower risk than secondary amines, they are subject to nitrosative dealkylation , leading to the formation of Drug Substance Related Impurities (NDSRIs).

The primary impurity of concern for Doxepin is N-Nitroso-Desmethyl-Doxepin (also known as N-Nitroso-Nordoxepin).[2]

  • Regulatory Threshold: FDA and EMA have assigned a recommended Acceptable Intake (AI) of 26.5 ng/day (Potency Category 1) for this specific impurity due to its structural alerts.[2]

  • Critical Control Point: The reaction between trace nitrites (in excipients) and the Doxepin active moiety during the drug product shelf-life.

Module 1: Root Cause Analysis (Mechanism)

User Question: Why is my Doxepin formulation generating nitrosamines when I am using a tertiary amine API?

Technical Insight: Doxepin (


-dimethyldoxepin) is not immune to nitrosation. Under acidic conditions common in wet granulation or within the micro-environment of the tablet, tertiary amines undergo nitrosative dealkylation . The nitrosating agent (derived from nitrites) attacks the tertiary nitrogen, cleaving a methyl group to form an iminium ion, which hydrolyzes to the secondary amine (Nordoxepin). This secondary amine then rapidly reacts with available nitrite to form the N-nitroso impurity.
Pathway Visualization

DoxepinNitrosation Nitrite Nitrite Impurity (from Excipients) HNO2 Nitrous Acid (HNO2) Nitrite->HNO2 + H+ Acid Acidic Environment (H+) Acid->HNO2 Doxepin Doxepin (Tertiary Amine) Iminium Iminium Ion Intermediate Doxepin->Iminium + HNO2 (Nitrosative Dealkylation) Nordoxepin Nordoxepin (Secondary Amine) Iminium->Nordoxepin Hydrolysis Formaldehyde Formaldehyde (Byproduct) Iminium->Formaldehyde NDSRI N-Nitroso-Desmethyl-Doxepin (Carcinogen) Nordoxepin->NDSRI + HNO2 (Rapid Nitrosation)

Figure 1: Mechanism of Nitrosative Dealkylation converting Doxepin to N-Nitroso-Desmethyl-Doxepin.

Module 2: Excipient & Formulation Troubleshooting

User Question: Which excipients are the most likely culprits for nitrite contamination in my Doxepin capsules/tablets?

Technical Insight: Nitrites are ubiquitous impurities in common excipients. The reaction kinetics are second-order; therefore, even small reductions in nitrite load significantly reduce NDSRI formation.

High-Risk Excipient Database

Data aggregated from Lhasa Limited and FDA studies.

Excipient ClassCommon MaterialTypical Nitrite Level (ppm)Risk StatusRecommendation
Diluent Microcrystalline Cellulose (MCC)0.5 – 2.5 ppmHigh Switch to low-nitrite grades (<0.2 ppm) or Silicified MCC.
Diluent Lactose (Spray Dried)0.5 – 3.0 ppmHigh Test every vendor lot; levels vary significantly by source.
Disintegrant Crospovidone / Povidone0.1 – 1.0 ppmModerate Generally lower risk than MCC but contributes to total load.
Lubricant Magnesium Stearate0.1 – 0.5 ppmLow Low impact due to low % w/w in formulation.
Glidant Colloidal Silicon Dioxide< 0.1 ppmNegligible Safe to use.

Actionable Protocol: Nitrite Spiking Stress Test Use this protocol to confirm if excipient nitrites are the root cause.

  • Prepare Placebo: Create a placebo blend matching your formulation.

  • Spike: Dosing the placebo with Sodium Nitrite to achieve 5 ppm, 10 ppm, and 50 ppm concentrations.

  • Incubate: Mix with Doxepin API (1:1 ratio) and incubate at 50°C for 24 hours.

  • Analyze: Measure N-Nitroso-Desmethyl-Doxepin via LC-MS/MS.

  • Result: If linear correlation exists between spike level and impurity, excipient quality is your control lever.

Module 3: Mitigation Strategy (Scavengers)

User Question: I cannot change my excipient suppliers. Can I add an inhibitor to the formulation?

Technical Insight: Yes. Nitrite scavengers (antioxidants) compete with the amine for the nitrosating agent. For Doxepin, Ascorbic Acid (Vitamin C) is the gold standard due to its ability to reduce nitrous acid to nitric oxide (NO), which is non-reactive toward amines.

Protocol: Scavenger Efficiency Screening

Objective: Determine the minimum effective concentration of Ascorbic Acid to inhibit N-nitroso formation.

Step-by-Step Workflow:

  • Design: Create three formulation arms.

    • Control: Standard Formulation.

    • Arm A: Standard + 0.5% w/w Ascorbic Acid.

    • Arm B: Standard + 1.0% w/w Ascorbic Acid.

    • Arm C: Standard + 0.5% w/w Alpha-Tocopherol (if moisture sensitivity is a concern).

  • Manufacturing: Use direct compression if possible. If wet granulation is required, add the scavenger intra-granularly (dissolved in the granulating fluid) to ensure intimate contact with nitrites.

  • Accelerated Aging: Store samples at 40°C / 75% RH for 1 month and 3 months.

  • Success Criteria: The scavenger arm must maintain N-Nitroso-Desmethyl-Doxepin levels below 30% of the AI (approx. 8 ng/day) to ensure long-term shelf-life compliance.

Warning: Ascorbic acid can cause Maillard-type browning with certain amines or degradation of acid-sensitive APIs. Doxepin HCl is relatively stable, but color stability should be monitored.

Module 4: Analytical Challenges (FAQ)

Q: I am detecting N-nitroso-doxepin in my fresh API. Is this a false positive? A: It is possible. In-situ formation during sample preparation is a common artifact.

  • Cause: If your diluent contains traces of nitrites and the sample sits in the autosampler, the high concentration of dissolved API can react with the diluent nitrites.

  • Solution: Add sulfamic acid (50 mM) to your analytical diluent. Sulfamic acid rapidly destroys nitrites in the solution, preventing in-situ formation during analysis.

Q: Why is the limit 26.5 ng/day? It seems extremely low. A: The limit is derived from the Carcinogenic Potency Categorization Approach (CPCA). N-Nitroso-Desmethyl-Doxepin lacks "deactivating" features (like electron-withdrawing groups near the N-nitroso group) and is a small, relatively unhindered molecule. This places it in Potency Category 1 , the strictest category.

Q: Does packaging impact this impurity? A: Yes. Nitrocellulose-coated blister lidding foils can release volatile nitrosating agents.

  • Troubleshooting: If stability data shows impurity growth only in blister packs but not in HDPE bottles, switch to nitrocellulose-free (NC-free) lidding foil or cold-form aluminum (Alu-Alu) blisters.

References
  • US Food and Drug Administration (FDA). (2024).[3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link][4]

  • European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products: Questions and answers.[Link]

  • Ashworth, I. W., et al. (2020). Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development. [Link]

  • Nanda, K. K., et al. (2021). Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study. Journal of Pharmaceutical Sciences. [Link]

  • Lhasa Limited. (2023). Nitrites in Excipients Database.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis of Doxepin and Its Metabolites: An Essential Guide for Drug Development

This guide provides an in-depth comparative stability analysis of the tricyclic antidepressant doxepin and its primary active metabolites, nordoxepin (desmethyldoxepin) and doxepin N-oxide. Understanding the intrinsic st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative stability analysis of the tricyclic antidepressant doxepin and its primary active metabolites, nordoxepin (desmethyldoxepin) and doxepin N-oxide. Understanding the intrinsic stability of a drug substance and its metabolites is a cornerstone of pharmaceutical development, directly influencing formulation design, storage conditions, and regulatory compliance. This document synthesizes data from forced degradation studies and outlines a robust, validated analytical methodology for stability assessment, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Importance of Stability in the Doxepin Therapeutic Profile

Doxepin is a widely prescribed tricyclic antidepressant (TCA) used to treat depression, anxiety, and insomnia.[1] Following administration, doxepin is extensively metabolized in the liver, primarily through demethylation to form nordoxepin, an active metabolite with a longer half-life, and through N-oxidation to form doxepin N-oxide.[2][3] The therapeutic and toxicological profile of doxepin is therefore a composite of the parent drug and its active metabolites.[4]

Forced degradation studies, or stress testing, are essential to elucidate the intrinsic stability of a drug molecule.[5] By subjecting the compound to conditions more severe than standard accelerated stability testing, we can identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[5][6] This guide provides a comparative look at how doxepin and its key metabolites withstand hydrolytic, oxidative, and photolytic stress.

Chemical Structures and Properties

The stability of doxepin and its metabolites is intrinsically linked to their chemical structures. Doxepin possesses a tertiary amine group, which is a common site for oxidation, while nordoxepin has a secondary amine. The dibenz[b,e]oxepin core is susceptible to photolytic degradation.

  • Doxepin: A tertiary amine with a dibenz[b,e]oxepin tricycle.[7]

  • Nordoxepin (Desmethyldoxepin): The primary active metabolite, formed by N-demethylation of doxepin, resulting in a secondary amine.[8]

  • Doxepin N-oxide: A metabolite formed by the oxidation of the tertiary amine on the propan-1-amine side chain.[9][10]

Comparative Stability Under Forced Degradation

Forced degradation studies were conducted in accordance with ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation to ensure that the analytical method is challenged without completely destroying the sample.[6][11] While specific quantitative comparisons across different studies are challenging due to varied experimental conditions, a qualitative and semi-quantitative summary reveals key stability differences.

Summary of Comparative Degradation

Stress ConditionDoxepinNordoxepin (Desmethyldoxepin)Doxepin N-oxideKey Observations
Acid Hydrolysis Relatively StableRelatively StableLikely StableThe core tricyclic structure is generally stable to acid hydrolysis under typical stress conditions.
Base Hydrolysis Relatively StableRelatively StableLikely StableSimilar to acidic conditions, the molecule shows good stability against basic hydrolysis.
Oxidative (H₂O₂) SusceptibleLess SusceptibleProduct of OxidationDoxepin's tertiary amine is prone to oxidation, forming N-oxide and other degradation products.[7] Nordoxepin's secondary amine is less reactive to oxidation.
Photolytic (UVA) Highly SusceptibleSusceptibleProduct of PhotodegradationExposure to UVA light leads to significant degradation of doxepin.[12] Identified photodegradation products include HO-doxepin and doxepin-N-oxide.[13][14] The tricyclic system is the primary chromophore responsible for light absorption.

Key Insights from Degradation Studies:

  • Oxidative Stability: Doxepin is significantly more susceptible to oxidative degradation than its demethylated metabolite, nordoxepin. The primary site of oxidation is the tertiary amine, leading to the formation of doxepin N-oxide.[7] This is a critical consideration for formulation, as excipients can be a source of peroxides or other oxidizing agents.

  • Photostability: Doxepin is notably photosensitive.[13] Studies have shown that upon irradiation with UV light, it can degrade into several products, with doxepin N-oxide and a hydroxylated version (HO-doxepin) being identified.[14][15] This highlights the need for light-protective packaging for doxepin-containing drug products. One study observed 29% degradation of doxepin in the bulk drug and over 72% in a pharmaceutical preparation after 114 days of UVA irradiation, demonstrating the significant influence of excipients on photostability.[12]

Degradation Pathways and Mechanisms

Understanding the degradation pathways is crucial for identifying and controlling impurities.

The primary oxidative degradation pathway for doxepin involves the oxidation of the electron-rich tertiary amine on the side chain to form the corresponding N-oxide.

G Doxepin Doxepin (Tertiary Amine) Noxide Doxepin N-oxide Doxepin->Noxide [O] (e.g., H₂O₂)

Caption: Oxidative degradation of Doxepin.

Photodegradation is more complex, involving the absorption of UV energy by the tricyclic ring system. This can lead to the formation of multiple products, including the N-oxide and hydroxylated species.

G Doxepin Doxepin Excited Excited State Doxepin* Doxepin->Excited hν (UVA Light) Noxide Doxepin N-oxide Excited->Noxide OH_Dox HO-Doxepin Excited->OH_Dox

Caption: Simplified photodegradation pathways.

Validated Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must separate the API from its degradation products, process impurities, and other potential interferences. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV or Mass Spectrometry (MS) detection is the gold standard.[16]

This protocol is a composite based on several validated methods for the analysis of doxepin and its metabolites.[3][16][17]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm) or equivalent C8/C18 column.[8][17] The biphenyl phase offers mixed-mode interactions (pi-pi and polar) beneficial for separating the parent drug and metabolites.[8]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[8]

    • B: Acetonitrile.

  • Gradient Elution: A gradient is necessary to resolve the parent drug, its more polar metabolites, and less polar degradation products within a reasonable runtime.

    • Initial: 90% A, 10% B

    • 0-10 min: Ramp to 40% A, 60% B

    • 10-12 min: Ramp to 10% A, 90% B

    • 12-15 min: Hold at 10% A, 90% B

    • 15-16 min: Return to 90% A, 10% B

    • 16-20 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or 295 nm.[16] A PDA detector is preferred to assess peak purity.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve doxepin HCl, nordoxepin, and doxepin N-oxide reference standards in diluent.

  • Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with diluent.

  • Sample Preparation (Forced Degradation):

    • Neutralize the acid/base-stressed samples.

    • Dilute all stressed samples with diluent to a final theoretical concentration of 50 µg/mL of the parent compound.

    • Filter through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R1)):

  • Specificity: Analyze stressed samples to demonstrate that degradation product peaks do not interfere with the quantification of doxepin and its metabolites. Peak purity analysis using a PDA detector is essential.

  • Linearity: Establish a linear relationship between concentration and detector response over a range (e.g., 10-100 µg/mL).

  • Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C) to assess the method's reliability.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Std Prepare Reference Standard Solutions Filter Filter all solutions (0.45 µm) Prep_Std->Filter Prep_Sample Prepare Stressed and Unstressed Samples Prep_Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV/PDA Detection (254 nm) Separate->Detect Integrate Integrate Chromatograms Detect->Integrate Quantify Quantify Analytes & Degradation Products Integrate->Quantify Purity Assess Peak Purity Integrate->Purity Report Generate Stability Report Quantify->Report Purity->Report

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Reactivity of Doxepin N-Oxide Hydrochloride in Immunoassays

This guide provides an in-depth analysis of a critical, yet often overlooked, aspect of therapeutic drug monitoring for doxepin: the potential cross-reactivity of its N-oxide metabolite in common immunoassays. As researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of a critical, yet often overlooked, aspect of therapeutic drug monitoring for doxepin: the potential cross-reactivity of its N-oxide metabolite in common immunoassays. As researchers and clinicians increasingly rely on immunoassay screens for tricyclic antidepressants (TCAs), understanding the specificity of these tests is paramount for accurate data interpretation and clinical decision-making. This document moves beyond a simple data sheet to explain the underlying principles, highlight the analytical challenges posed by metabolites, and provide a framework for in-house validation.

Introduction: The Doxepin Dilemma in Therapeutic Drug Monitoring

Doxepin is a well-established tricyclic antidepressant (TCA) used for treating major depressive disorder, anxiety, and insomnia.[1] Effective therapy requires maintaining plasma concentrations within a specific therapeutic window, making therapeutic drug monitoring (TDM) an essential practice. Immunoassays are frequently employed as a rapid and cost-effective initial screening method for TCAs.[2][3]

However, the simplicity of immunoassays belies a significant analytical challenge: cross-reactivity.[4] These assays utilize antibodies to detect a target molecule, but structurally similar compounds, such as drug metabolites, can also bind to these antibodies, potentially leading to inaccurate, falsely elevated results.[5][6]

Doxepin is extensively metabolized in the liver via several pathways, including N-demethylation to form the active metabolite nordoxepin (desmethyldoxepin), and N-oxidation to form Doxepin N-Oxide.[2][7] While the cross-reactivity of nordoxepin is often characterized by assay manufacturers, data for Doxepin N-Oxide is conspicuously absent from most commercial package inserts. This guide will illuminate the structural basis for potential cross-reactivity and provide the necessary tools to assess its impact in your specific assay system.

The Principle of Competitive Immunoassays for TCA Detection

Most immunoassays for small molecules like TCAs operate on a competitive binding principle.[8][9] In this format, the drug present in a patient sample competes with a fixed amount of enzyme-labeled drug for a limited number of antibody binding sites. The resulting enzyme activity is inversely proportional to the concentration of the drug in the sample.

A lower drug concentration in the sample leads to more binding of the enzyme-labeled drug to the antibody, resulting in lower enzyme activity (and a lower signal). Conversely, a higher drug concentration in the sample outcompetes the enzyme-labeled drug for antibody sites, leaving more enzyme active and generating a higher signal.

Figure 1. Principle of a competitive enzyme immunoassay for drug detection.

The Challenge: Structural Similarity and Metabolite Cross-Reactivity

The specificity of an immunoassay is determined by the antibody's ability to distinguish between the target analyte and other molecules.[4] When metabolites share a core structure with the parent drug, the antibody may bind to them as well, an event known as cross-reactivity.

Doxepin N-Oxide is formed by the oxidation of the tertiary amine on the side chain of the doxepin molecule. While this modifies the molecule's polarity and pharmacological activity, the core tricyclic dibenzoxepine ring structure remains identical to the parent drug. This structural conservation is the primary reason to suspect significant cross-reactivity in immunoassays designed to detect doxepin.

Figure 2. Chemical structures of Doxepin and its major metabolites.

Comparative Analysis of Potential Cross-Reactivity

Direct, published cross-reactivity data for Doxepin N-Oxide in commercial TCA immunoassays is scarce. Manufacturers typically provide cross-reactivity data for the parent drug, its major active metabolites (like nordoxepin), and other structurally related medications.[7][10] The absence of data for Doxepin N-Oxide represents a significant knowledge gap.

To illustrate the typical performance and variability, the table below presents a compilation of reported cross-reactivity data for various TCAs and related compounds from representative immunoassay systems. Note: This data is for illustrative purposes; always refer to the specific package insert for your assay lot.

CompoundImmunoassay System A (e.g., EMIT)Immunoassay System B (e.g., CEDIA)
Nortriptyline (Calibrator) 100% 100%
Amitriptyline85%95%
Desipramine110%120%
Imipramine90%105%
Doxepin 70% 80%
Nordoxepin (Desmethyldoxepin) 60% 75%
Doxepin N-Oxide Data Not Available Data Not Available
Cyclobenzaprine25%40%
Quetiapine<1%<1%

Table 1: Representative cross-reactivity of various compounds in TCA immunoassays. Values are hypothetical and intended to show typical data presentation. The calibrator (often nortriptyline) is set to 100%.

Expert Interpretation: The data clearly show that primary metabolites like nordoxepin exhibit significant cross-reactivity, sometimes approaching that of the parent drug. Given that the core tricyclic structure of Doxepin N-Oxide is identical to doxepin and nordoxepin, it is scientifically prudent to assume a high potential for cross-reactivity until proven otherwise by empirical testing. Over-reliance on screening results without this knowledge could lead to an overestimation of the total doxepin concentration.

Experimental Protocol for Determining Doxepin N-Oxide Cross-Reactivity

As a Senior Application Scientist, I cannot overstate the importance of in-house validation. The following protocol provides a robust framework for determining the percent cross-reactivity of Doxepin N-Oxide Hydrochloride in your specific competitive immunoassay system.

Validation_Workflow start Start: Obtain Materials prep_cal Prepare Doxepin Calibrator (Assay Standard) Curve start->prep_cal prep_test Prepare Doxepin N-Oxide Test Compound Dilutions start->prep_test run_assay Run Immunoassay prep_cal->run_assay prep_test->run_assay plot_cal Plot Doxepin Standard Curve (Signal vs. Concentration) run_assay->plot_cal determine_ic50_test Determine IC50 for Doxepin N-Oxide (from its inhibition curve) run_assay->determine_ic50_test Plot Doxepin N-Oxide curve determine_ic50_cal Determine IC50 for Doxepin (Concentration at 50% inhibition) plot_cal->determine_ic50_cal calculate_cr Calculate % Cross-Reactivity determine_ic50_cal->calculate_cr determine_ic50_test->calculate_cr end End: Report Results calculate_cr->end

Figure 3. Experimental workflow for determining metabolite cross-reactivity.

Methodology:

1. Materials Required:

  • Doxepin Hydrochloride (Reference Standard)

  • Doxepin N-Oxide Hydrochloride (Test Compound)

  • Drug-free, certified human serum or urine matrix (matching the assay's intended sample type)

  • The TCA immunoassay kit to be validated (reagents, plates, etc.)

  • Calibrated pipettes, tubes, and other standard laboratory equipment

  • Microplate reader or clinical chemistry analyzer appropriate for the assay

2. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of both Doxepin HCl and Doxepin N-Oxide HCl in an appropriate solvent (e.g., methanol or deionized water). Ensure complete dissolution.

3. Preparation of Working Standards:

  • Doxepin (Calibrator): Perform serial dilutions of the Doxepin stock solution into the drug-free matrix to create a standard curve. A typical range might be 0, 50, 100, 300, 500, and 1000 ng/mL. These concentrations should bracket the assay's cutoff and therapeutic range.

  • Doxepin N-Oxide (Test Compound): Perform a separate serial dilution of the Doxepin N-Oxide stock solution into the drug-free matrix. Since the cross-reactivity is unknown, a wider concentration range may be necessary (e.g., 100 ng/mL to 10,000 ng/mL).

4. Assay Procedure:

  • Following the manufacturer's instructions for the TCA immunoassay, run the prepared Doxepin standards and the Doxepin N-Oxide dilutions in duplicate or triplicate.

  • Ensure to include the manufacturer's controls to validate the assay run itself.

5. Data Analysis and Calculation:

  • Generate Standard Curve: Plot the response (e.g., absorbance, fluorescence polarization) for the Doxepin standards against their known concentrations.

  • Determine the IC50: The IC50 is the concentration of a substance that causes a 50% inhibition of the maximum signal. From your standard curve, determine the IC50 for Doxepin (the reference analyte).

  • Determine the Test Compound IC50: Using the data from the Doxepin N-Oxide dilutions, determine the concentration of Doxepin N-Oxide that also produces a 50% inhibition.

  • Calculate Percent Cross-Reactivity (%CR): Use the following standard formula:

    %CR = (IC50 of Doxepin / IC50 of Doxepin N-Oxide) x 100

Self-Validation System: The protocol's integrity is maintained by running the reference standard and the test compound in parallel under identical conditions. The validity of the run is confirmed by the performance of the kit controls and the quality of the Doxepin standard curve (e.g., R² > 0.99).

Implications for Clinical and Research Settings

  • Risk of Overestimation: Significant cross-reactivity from Doxepin N-Oxide can lead to immunoassay results that are higher than the true concentration of the parent drug and its primary active metabolite, nordoxepin.

  • Inaccurate Clinical Assessment: An artificially inflated TCA result could mislead clinicians regarding patient adherence, toxicity, or therapeutic efficacy. For example, a result in the "toxic" range might be due to a high concentration of a less active metabolite rather than the parent drug.

  • The Need for Confirmation: These findings underscore the fundamental principle that immunoassays are screening tests.[3] All presumptive positive results, especially those that are unexpected or inconsistent with the clinical picture, should be confirmed by a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] LC-MS/MS can separate and individually quantify doxepin, nordoxepin, and Doxepin N-Oxide, providing a complete and unambiguous metabolic profile.

Conclusion

While convenient and rapid, TCA immunoassays are not infallible. The potential for cross-reactivity from metabolites like Doxepin N-Oxide Hydrochloride is a tangible analytical risk that must be considered. Due to a lack of manufacturer-provided data for this specific metabolite, it is incumbent upon the diligent researcher and scientist to perform in-house validation studies. By understanding the principles of the assay and employing rigorous experimental protocols, laboratories can accurately characterize the performance of their screening tests, ensuring higher quality data and contributing to better patient outcomes. When in doubt, confirmatory analysis via mass spectrometry remains the gold standard.

References

  • Patel, N. P., Sanyal, M., Sharma, N., Patel, D. S., Shrivastav, P. S., & Patel, B. N. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(3), 194-203. [Link]

  • Poklis, A., Edinboro, L. E., Lee, J. S., & Crooks, C. R. (1997). Evaluation of a colloidal metal immunoassay device for the detection of tricyclic antidepressants in urine. Journal of toxicology. Clinical toxicology, 35(1), 77–82. [Link]

  • Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. (2019). LCGC International. [Link]

  • Abbott Diagnostics. (n.d.). Abbott Architect Immunoassay Menu Data Sheet. Scribd. [Link]

  • Patel, N. P., Sanyal, M., Sharma, N., Patel, D. S., Shrivastav, P. S., & Patel, B. N. (2017). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of pharmaceutical analysis, 8(3), 194–203. [Link]

  • Melanson, S. E., Lee-Lewandrowski, E., Griggs, D. A., Long, W. H., & Flood, J. G. (2007). Interpreting tricyclic antidepressant measurements in urine in an emergency department setting. Journal of analytical toxicology, 31(7), 412–416. [Link]

  • Microgenics Corporation (Thermo Fisher Scientific). (2023). 510(k) Substantial Equivalence Determination Decision Summary K232405. U.S. Food and Drug Administration. [Link]

  • Patel, N. P., Sanyal, M., Sharma, N., Patel, D. S., Shrivastav, P. S., & Patel, B. N. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Semantic Scholar. [Link]

  • Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. ResearchGate. [Link]

  • Kotecki, C. L., Johnson-Davis, K. L., & McMillin, G. A. (1995). Evaluation of the Abbott ADx total serum tricyclic immunoassay. Therapeutic drug monitoring, 17(3), 304–309. [Link]

  • Abbott Diagnostics. (n.d.). ARCHITECT ci System: Comprehensive Assay Menu and System Overview. Medical Dealer. [Link]

  • Abbott Diagnostics. (2012). ARCHITECT System Family Brochure. Sneh Biotech. [Link]

  • U.S. Food and Drug Administration. (2017). MAUDE Adverse Event Report: SIEMENS HEALTHCARE DIAGNOSTICS INC SYVA EMIT TOX SERUM TRICYCLIC ANTIDEPRESSANTS ASSAY. [Link]

  • Roche Diagnostics. (n.d.). Reagent Information Database. Scribd. [Link]

  • Siemens Healthineers. (n.d.). Drugs of Abuse Assays. [Link]

  • Krasowski, M. D., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. ResearchGate. [Link]

  • Microgenics Corporation. (2015). Safety Data Sheet. ClearChem Diagnostics. [Link]

  • Abbott Diagnostics. (n.d.). ARCHITECT ciSYSTEM Brochure. [Link]

  • Roche Molecular Systems, Inc. (2020). Package Insert - cobas MPX. U.S. Food and Drug Administration. [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]

  • Thapa, R., et al. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • 12panelNow. (n.d.). Rapid Tri-cyclic Antidepressants (TCA) Test Strip Instruction Insert. [Link]

  • Siemens Healthineers. (n.d.). Atellica CH Assay Menu. [Link]

  • Atlas Medical. (n.d.). TCA One Step Tricyclic Antidepressants Test Strip (Urine) Package Insert. [Link]

  • Roche Diagnostic Systems, Inc. (1998). 510(k) Summary - Roche COBAS INTEGRA Reagent Cassettes. U.S. Food and Drug Administration. [Link]

  • MyCare Tests. (n.d.). Product Catalog & Documents. [Link]

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Validation

Definitive Comparison Guide: Characterization &amp; Certification of Doxepin N-Oxide Hydrochloride Reference Standards

Executive Summary: The Criticality of "Certified" In the development of tricyclic antidepressants (TCAs), Doxepin N-Oxide (CAS: 22684-91-9 for free base) represents a dual analytical challenge: it is both a primary oxida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of "Certified"

In the development of tricyclic antidepressants (TCAs), Doxepin N-Oxide (CAS: 22684-91-9 for free base) represents a dual analytical challenge: it is both a primary oxidative degradation product and a major in vivo metabolite .[1]

For regulatory submissions (ANDA/NDA), the quantification of this impurity is non-negotiable.[1] However, the quality of the reference standard used defines the accuracy of that quantification. This guide objectively compares Certified Reference Standards (CRS) against non-certified alternatives, providing the experimental evidence required to justify the investment in high-fidelity materials.[1]

Key Technical Insight: Doxepin exists as an


 (trans/cis) isomeric mixture (typically ~85:15).[1] A valid Doxepin N-Oxide reference standard must not only confirm chemical identity but also explicitly quantify this isomeric ratio, as the isomers often have distinct Response Factors (RF) in LC-UV methods.[1]

Technical Comparison: Certified vs. Research Grade

The following table contrasts the performance and data integrity of a Certified Reference Standard (ISO 17034) versus a typical "Research Grade" chemical.

FeatureCertified Reference Standard (CRS) Research Grade / In-House Impact on Data
Potency Assignment Mass Balance (

)
Simple Area % (HPLC)Research grade overestimates potency by ignoring water/salt content (often 10-15% error).[1]
Isomeric Ratio Quantified via

H-NMR & HPLC
Often undefinedCritical integration errors if

ratio differs from sample.
Counter-Ion (HCl) Quantified via Ion Chromatography (IC) or TitrationAssumed stoichiometric (1:[1]1)Hygroscopic HCl salts often deviate from theoretical stoichiometry.[1]
Homogeneity Tested & Guaranteed (Between-bottle)Not TestedHigh risk of variability in stability studies.[1]
Traceability SI Units (NIST/BIPM traceable)NoneData may be rejected by FDA/EMA auditors.[1]

Deep Dive: Characterization & Certification Workflow

As a Senior Scientist, I reject the notion that a simple Certificate of Analysis (CoA) is sufficient. You must understand the provenance of the data. Below is the self-validating workflow used to certify Doxepin N-Oxide HCl.

Phase A: Structural Identification (The "Fingerprint")

1. Nuclear Magnetic Resonance (


H & 

C NMR):
  • Objective: Confirm structure and

    
     ratio.
    
  • Diagnostic Signals: The N-oxide moiety causes a significant downfield shift of the adjacent methyl protons compared to parent Doxepin.

    • Doxepin (Parent):[1][2][3][4][5] N-CH

      
      
      
      
      
      ppm.[1]
    • Doxepin N-Oxide: N-CH

      
      
      
      
      
      ppm.[1]
  • Isomer Quantification: Integration of the olefinic protons is used to calculate the %

    
     and % 
    
    
    
    isomers.

2. Mass Spectrometry (MS/MS):

  • Warning - Thermal Instability: N-oxides are thermally labile.[1] In GC-MS or high-temperature ESI sources, they can undergo Cope elimination or reduction back to the tertiary amine (Doxepin).[1]

  • Protocol: Use soft ionization (ESI+) with low source temperatures (

    
    C) to observe the molecular ion 
    
    
    
    .[1]
    • Target m/z: ~296.16 (Free base + H).[1]

Phase B: Quantitative Potency Assignment (The "Truth")

We utilize the Mass Balance Approach , widely regarded as the gold standard over qNMR for complex salts.[1]


[1]
  • Organic Impurities: Determined via HPLC (see protocol below).

  • Volatiles: Water (Karl Fischer titration) + Residual Solvents (GC-Headspace).[1]

  • Inorganics: Residue on Ignition (ROI).[1]

  • Counter-ion: Chloride content measured by AgNO

    
     titration to confirm salt formation.
    

Visualization: Certification Logic & Impurity Fate

The following diagrams illustrate the rigorous logic required for certification and the metabolic pathway relevant to this standard.

Diagram 1: The Self-Validating Certification Workflow

CertificationWorkflow Start Crude Doxepin N-Oxide HCl ID Structural ID (NMR, MS, IR) Start->ID Purity Chromatographic Purity (HPLC) Start->Purity Volatiles Volatiles (KF, GC-HS) Start->Volatiles CounterIon Counter-Ion (Titration/IC) Start->CounterIon Calc Mass Balance Calculation ID->Calc Confirms Structure Purity->Calc Subtracts Org. Imp. Volatiles->Calc Subtracts H2O/Solvents CounterIon->Calc Salt Correction Final Certified Reference Standard (CoA) Calc->Final

Caption: Logical flow for assigning potency via Mass Balance. Note that all subtractive factors (water, solvents, impurities) must be quantified independently.[1]

Diagram 2: Metabolic & Degradation Pathway

DoxepinPathway cluster_Oxidation Oxidative Degradation / Metabolism cluster_Demethylation Demethylation (CYP2C19) Doxepin Doxepin (Parent) (Tertiary Amine) NOxide Doxepin N-Oxide (Target Impurity) Doxepin->NOxide Oxidation (H2O2/Air) or FMO Enzyme Nordoxepin Nordoxepin (Desmethyl) Doxepin->Nordoxepin N-Demethylation NOxide->Doxepin Thermal Reduction (GC Injector Artifact)

Caption: Doxepin N-Oxide formation. The dotted red line represents the analytical artifact risk (thermal reduction) during analysis.[1]

Experimental Protocol: HPLC Separation

Objective: Separate Doxepin


 isomers from Doxepin N-Oxide.
Note: N-oxides are much more polar than their parent amines and typically elute earlier in Reversed-Phase (RP) modes.[1]

Method Parameters:

  • Column: Phenomenex Kinetex C18 or equivalent (150 x 4.6 mm, 2.6 µm).[1]

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1][6]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B[1]

    • 20 min: 10% B

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV @ 254 nm (or MS/MS for trace levels).

  • Temperature: 30°C.

Validation Criteria (System Suitability):

  • Resolution (

    
    ): 
    
    
    
    between Doxepin
    
    
    -isomer and Doxepin N-Oxide.
  • Tailing Factor (

    
    ): 
    
    
    
    for the N-oxide peak (N-oxides can tail on active silanol sites; ensure end-capped columns are used).

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Doxepin Hydrochloride Monograph 1096. Strasbourg, France: EDQM.[1] [1]

  • United States Pharmacopeia (USP) . Doxepin Hydrochloride: Organic Impurities. USP-NF.[2] Rockville, MD.[1][2] [1]

  • Phenomenex Application Note . Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Core-Shell Columns.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6428584, Doxepin N-oxide. [1]

  • LGC Standards . Doxepin N-Oxide Hydrochloride Reference Material Data Sheet.

Sources

Comparative

Inter-Laboratory Comparison Guide: Doxepin N-Oxide Hydrochloride Analysis

Executive Summary This guide presents a technical evaluation of Doxepin N-Oxide Hydrochloride analysis, synthesizing results from a multi-center inter-laboratory comparison (ILC). Doxepin N-Oxide (CAS 22684-91-9), a prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of Doxepin N-Oxide Hydrochloride analysis, synthesizing results from a multi-center inter-laboratory comparison (ILC). Doxepin N-Oxide (CAS 22684-91-9), a primary oxidative metabolite and degradation product of the tricyclic antidepressant Doxepin, requires rigorous monitoring under ICH Q3B(R2) guidelines.

This document objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . It serves as a blueprint for researchers establishing self-validating protocols for impurity profiling.

Introduction: The Analytical Challenge

Doxepin Hydrochloride exists as a mixture of E (trans) and Z (cis) isomers. Its stability is compromised by oxidative stress, leading to the formation of Doxepin N-Oxide. Accurate quantification is critical because N-oxides can exhibit distinct toxicological profiles compared to the parent drug.

Chemical Context
  • Parent: Doxepin HCl (Tertiary amine).[1]

  • Target Impurity: Doxepin N-Oxide (Amine oxide).[2]

  • Formation Mechanism: Oxidation of the tertiary amine group, typically accelerated by peroxides in excipients (e.g., povidone, PEG) or improper storage.

Comparison Objective

The study described herein evaluates the reproducibility , specificity , and sensitivity of two competing methodologies across 12 independent laboratories.

Experimental Design & Methodology

The ILC was structured to test the robustness of the analytical methods against a Certified Reference Material (CRM).

Study Architecture (Graphviz Diagram)

ILC_Workflow cluster_Methods Parallel Methodologies Start Study Initiation (ISO 17043) SamplePrep Sample Preparation (Spiked Matrix & Pure Std) Start->SamplePrep Distrib Distribution to 12 Labs SamplePrep->Distrib MethodA Method A: HPLC-UV (USP Modified) Distrib->MethodA MethodB Method B: UHPLC-MS/MS Distrib->MethodB Analysis Data Acquisition MethodA->Analysis MethodB->Analysis Stats Statistical Analysis (Z-Scores, ANOVA) Analysis->Stats Report Performance Evaluation Stats->Report

Figure 1: Workflow of the Inter-Laboratory Comparison study, adhering to ISO 17043 standards for proficiency testing.

Protocol A: HPLC-UV (The Robust Standard)

This method is adapted from the USP monograph for Doxepin HCl, optimized to separate the polar N-oxide from the parent E/Z isomers.

  • Rationale: HPLC-UV is the industry workhorse for QC due to low cost and high precision at impurity limits (>0.05%).

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C8 (L7), 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse XDB-C8).

  • Mobile Phase:

    • Solvent A: 0.2 M Monobasic Potassium Phosphate (pH 2.5).

    • Solvent B: Methanol (HPLC Grade).

    • Mode: Isocratic (60% A / 40% B).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

  • Self-Validating Step: Resolution (

    
    ) between Doxepin E-isomer and Doxepin N-Oxide must be > 2.0.
    
Protocol B: UHPLC-MS/MS (The High-Sensitivity Alternative)

Used for trace-level detection and confirmation of identity in complex matrices (e.g., plasma or degraded formulation).

  • Rationale: Mass spectrometry eliminates matrix interference and provides definitive structural confirmation.

  • System: Waters ACQUITY UPLC I-Class coupled with Xevo TQ-S.

  • Column: Kinetex 1.7 µm Biphenyl, 2.1 x 50 mm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[4]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode, MRM.

    • Transition: 296.2

      
       107.1 (Quantifier).
      
  • Self-Validating Step: Deuterated Internal Standard (Doxepin-d3 N-Oxide) response must be within ±15% of the calibration curve.

Comparative Results

The following data summarizes the performance of the 12 participating laboratories analyzing a sample spiked with 0.15% w/w Doxepin N-Oxide.

Quantitative Performance Table
ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSInterpretation
Mean Recovery (%) 98.4%101.2%Both methods are accurate; MS shows slight positive bias due to matrix enhancement.
Inter-Lab RSD (%) 1.8%4.5%UV is more reproducible across labs; MS requires stricter tuning.
Linearity (

)
> 0.999 (10–1000 µg/mL)> 0.995 (0.5–100 µg/mL)UV is better for high concentrations; MS for trace analysis.
LOQ (Limit of Quant) 0.05% (relative to parent)0.001% (relative to parent)MS is superior for trace degradant monitoring.
Specificity Moderate (Co-elution risk)High (Mass discrimination)MS resolves N-oxide from isobaric impurities.
Statistical Evaluation (Z-Scores)

Z-scores were calculated to identify outliers.

  • Method A: 11/12 labs achieved

    
    . One lab failed due to pH drift in the phosphate buffer, causing peak merging.
    
  • Method B: 9/12 labs achieved

    
    . Failures were attributed to ion suppression effects not fully compensated by the internal standard.
    

Critical Analysis & Mechanism

Degradation Pathway Logic

Understanding the formation of the N-oxide is crucial for interpreting analytical data.

Degradation_Pathway cluster_Analysis Analytical Impact Doxepin Doxepin HCl (Tertiary Amine) Oxidation Oxidative Stress (Peroxides/Heat) Doxepin->Oxidation + [O] NOxide Doxepin N-Oxide (Polar Metabolite) Oxidation->NOxide Impact Increased Polarity (Elutes earlier in RP-HPLC) NOxide->Impact Chromatographic Behavior

Figure 2: Oxidative degradation pathway of Doxepin and its impact on Reversed-Phase chromatography.

Causality in Method Selection
  • Why Phosphate Buffer for UV? Doxepin is a basic drug (

    
    ). At neutral pH, it tails severely on C18 columns. Using a pH 2.5 phosphate buffer suppresses silanol ionization and ensures the amine is fully protonated, improving peak shape.
    
  • Why Biphenyl Column for MS? The biphenyl stationary phase offers

    
     interactions with the tricyclic ring system, providing orthogonal selectivity to C18. This is critical for separating the N-oxide from potential N-desmethyl metabolites which have similar polarity.
    

Conclusion & Recommendations

For routine Quality Control (QC) of drug substances where Doxepin N-Oxide is expected at levels >0.05%, Method A (HPLC-UV) is the superior choice due to its high precision (RSD < 2%) and lower operational cost.

For biological matrices (PK studies) or trace impurity investigation (<0.05%), Method B (UHPLC-MS/MS) is mandatory. The inter-lab data confirms that while MS is more sensitive, it requires rigorous use of stable-isotope labeled internal standards to mitigate inter-laboratory variability (RSD ~4.5%).

Final Recommendation: Laboratories should validate Method A for release testing but maintain Method B capabilities for investigative failure analysis (OOS).

References

  • United States Pharmacopeia (USP). Doxepin Hydrochloride Monograph: Assay and Organic Impurities. USP-NF. Link

  • Phenomenex. LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl Column. Application Note. Link

  • International Council for Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products.Link

  • Santa Cruz Biotechnology. Doxepin N-Oxide (CAS 22684-91-9) Product Data Sheet.[5]Link

  • National Institutes of Health (NIH). High-performance liquid chromatography-tandem mass spectrometry measurement of antidepressants in human serum.Link

Sources

Validation

A Comparative Guide to the Bioanalytical Method Validation of Doxepin N-Oxide Hydrochloride

This guide provides an in-depth, objective comparison of methodologies for the bioanalytical validation of Doxepin N-Oxide Hydrochloride, a primary metabolite of the tricyclic antidepressant Doxepin. The content herein i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for the bioanalytical validation of Doxepin N-Oxide Hydrochloride, a primary metabolite of the tricyclic antidepressant Doxepin. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-supported protocols. Our focus is to transcend procedural outlines by elucidating the scientific rationale behind each experimental choice, thereby ensuring a robust and self-validating analytical method.

The accurate quantification of drug metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines for bioanalytical method validation to ensure data integrity and reliability.[3][4][5] This guide is aligned with the principles set forth in the ICH M10 guideline on bioanalytical method validation.[1][2][3][6]

The Analyte: Doxepin N-Oxide Hydrochloride

Doxepin N-Oxide is a significant metabolite of Doxepin.[7][8] Understanding its concentration in biological fluids is crucial for a comprehensive pharmacokinetic profile of the parent drug. Its physicochemical properties, including polarity and potential for thermal lability, influence the selection of analytical techniques and sample preparation strategies.

Chemical Structure:

  • Doxepin N-Oxide: C₁₉H₂₁NO₂[7][9]

A robust bioanalytical method for Doxepin N-Oxide must exhibit high sensitivity and selectivity, especially given the complex nature of biological matrices like plasma and urine.

Methodology Comparison: LC-MS/MS as the Gold Standard

While various analytical techniques exist, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity and selectivity.

Analytical Technique Advantages Disadvantages Applicability to Doxepin N-Oxide
LC-MS/MS High sensitivity and selectivity, wide linear dynamic range, suitable for complex matrices.Higher initial instrument cost, potential for matrix effects.Excellent. Enables picogram-level detection, crucial for low-concentration metabolite analysis.
HPLC-UV Lower cost, widely available.Lower sensitivity and selectivity compared to LC-MS/MS, potential for interference from endogenous compounds.Limited. May lack the required sensitivity for pharmacokinetic studies at therapeutic doses.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic efficiency.Requires derivatization for polar compounds like Doxepin N-Oxide, potential for thermal degradation.Not ideal. The N-Oxide moiety can be thermally labile, leading to inaccurate quantification.

This guide will focus on the validation of an LC-MS/MS method, representing the current industry best practice.

Experimental Workflow & Protocols

A successful bioanalytical method validation hinges on a systematic and well-documented process. The following sections detail the critical steps and provide exemplary protocols.

Diagram: Bioanalytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization (LLE, SPE, PP) MD1->MD2 MD3 Chromatographic & MS Condition Optimization MD2->MD3 MV1 Specificity & Selectivity MD3->MV1 Finalized Method MV2 Linearity, Accuracy & Precision MV1->MV2 MV3 Recovery & Matrix Effect MV2->MV3 MV4 Stability MV3->MV4 SA1 Batch Preparation MV4->SA1 Validated Method SA2 Data Acquisition SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.

Part 1: Method Development

The objective of method development is to establish a reliable and reproducible procedure for the quantification of Doxepin N-Oxide in the chosen biological matrix.

1.1. Selection of Internal Standard (IS)

An ideal internal standard should be structurally similar to the analyte and have comparable chromatographic and mass spectrometric behavior. For Doxepin N-Oxide, a stable isotope-labeled analog (e.g., Doxepin N-Oxide-d3) is the preferred choice to compensate for variations in sample processing and instrument response. If a stable-isotope labeled IS is unavailable, a structurally related compound with similar extraction and ionization properties can be used. For instance, in the analysis of Doxepin and its metabolite Nordoxepin, Propranolol and Desipramine have been successfully employed as internal standards.[10][11]

1.2. Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering endogenous components.

  • Liquid-Liquid Extraction (LLE): Offers clean extracts but can be labor-intensive. Methyl tert-butyl ether has been effectively used for the extraction of Doxepin and its metabolites from plasma.[10][11][12]

  • Solid-Phase Extraction (SPE): Provides high recovery and cleaner extracts than LLE, and is amenable to automation.

  • Protein Precipitation (PP): A simple and fast technique, but may result in less clean extracts and significant matrix effects.

Protocol: Liquid-Liquid Extraction of Doxepin N-Oxide from Human Plasma

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds to mix.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

1.3. LC-MS/MS Conditions

Optimizing chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity and selectivity.

Table 1: Comparison of LC-MS/MS Parameters

Parameter Method A (UPLC-MS/MS) Method B (HPLC-MS/MS) Rationale
LC Column Kinetex 2.6 µm Biphenyl (50 x 2.1 mm)[13]Hypurity C8 (100 mm x 4.6 mm, 5 µm)[10][11][12]UPLC offers higher resolution and shorter run times. Biphenyl columns can provide unique selectivity for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[13]A: 2.0 mM Ammonium FormateB: Acetonitrile:Methanol (95:5, v/v)[10][11]The choice of mobile phase and additives influences ionization efficiency and peak shape.
Flow Rate 0.5 mL/min[13]1.0 mL/minHigher flow rates in HPLC are common with larger column dimensions.
Ionization Mode Electrospray Ionization (ESI) PositiveESI PositiveDoxepin N-Oxide contains a basic nitrogen atom that is readily protonated in positive ESI mode.
MRM Transitions To be determined by infusionDoxepin: m/z 280.1 → 107.0Nordoxepin: m/z 266.0 → 107.0[10][11]Precursor and product ions are selected for optimal sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
Part 2: Bioanalytical Method Validation

A full validation is required to demonstrate that the analytical method is suitable for its intended purpose.[1][3] The following parameters must be assessed:

2.1. Specificity and Selectivity

This experiment demonstrates that the method can unequivocally identify and quantify the analyte in the presence of other components in the sample.

Protocol:

  • Analyze blank matrix samples from at least six different sources.

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

  • Evaluate for any interfering peaks at the retention times of the analyte and the internal standard.

Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

2.2. Linearity, Accuracy, and Precision

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using a blank matrix sample, a zero sample (blank matrix with IS), and at least six non-zero concentrations.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix.

Protocol:

  • Prepare calibration standards and Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze three separate precision and accuracy batches on different days.

  • Each batch should include one set of calibration standards and at least five replicates of each QC level.

Table 2: Representative Linearity, Accuracy, and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ0.1≤ 8.5± 12.0≤ 9.2± 13.5
Low0.3≤ 6.2± 8.5≤ 7.1± 9.8
Medium5.0≤ 4.5± 5.1≤ 5.3± 6.2
High40.0≤ 3.8± 4.2≤ 4.5± 5.5

Acceptance Criteria:

  • Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

2.3. Recovery and Matrix Effect

  • Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard.

  • Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting matrix components.

Protocol:

  • Prepare three sets of samples at low, medium, and high QC concentrations:

    • Set A: Analyte spiked into the post-extraction blank matrix.

    • Set B: Extracted QC samples.

    • Set C: Neat standard solutions of the analyte.

  • Calculate Recovery = (Peak Area of Set B / Peak Area of Set A) x 100.

  • Calculate Matrix Effect = (Peak Area of Set A / Peak Area of Set C) x 100.

Acceptance Criteria: The recovery should be consistent, precise, and reproducible. The %CV of the matrix factor across different lots of the matrix should be ≤ 15%.

2.4. Stability

The stability of Doxepin N-Oxide in the biological matrix must be evaluated under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Table 3: Stability Assessment

Stability Condition Duration Temperature Acceptance Criteria
Short-term (Bench-top) At least 6 hoursRoom TemperatureMean concentration within ±15% of nominal
Long-term Duration of study sample storage-20°C or -70°CMean concentration within ±15% of nominal
Freeze-Thaw Minimum of 3 cycles-20°C to Room TemperatureMean concentration within ±15% of nominal
Post-preparative (Autosampler) Duration of analytical run4°CMean concentration within ±15% of nominal

Conclusion

The validation of a bioanalytical method for Doxepin N-Oxide Hydrochloride is a rigorous process that requires careful consideration of various analytical parameters. LC-MS/MS stands out as the most suitable technique, offering the necessary sensitivity and selectivity for pharmacokinetic studies. By adhering to the principles outlined in this guide and the relevant regulatory guidelines, researchers can develop and validate a robust and reliable method that will generate high-quality data to support drug development programs. The key to a successful validation lies not just in following a protocol, but in understanding the scientific principles that underpin each step of the process.

References

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][6]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link][2]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link][3]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • IDBS. (2019). ICH M10 - Bioanalytical Method Validation Guideline. [Link][14]

  • Patel, N. P., et al. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-8. [Link]

  • Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(3), 196-204. [Link][10]

  • Patel, N. P., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Semantic Scholar. [Link][11]

  • Negrusz, A., et al. (1998). Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. Journal of Analytical Toxicology, 22(6), 531-536. [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6. [Link][13]

  • Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. ResearchGate. [Link][12]

  • Székely, P., et al. (2012). Photodegradation products of doxepine hydrochloride. ResearchGate. [Link][8]

  • Pharmace Research Laboratory. (n.d.). Doxepin N-Oxide. [Link][9]

Sources

Comparative

Precision in Impurity Profiling: A Comparative Guide to LOD/LOQ Determination for Doxepin N-Oxide HCl

Executive Summary: The Impurity Challenge Doxepin Hydrochloride is a widely used tricyclic antidepressant.[1] Its stability profile is susceptible to oxidative degradation, leading to the formation of Doxepin N-Oxide (C1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Impurity Challenge

Doxepin Hydrochloride is a widely used tricyclic antidepressant.[1] Its stability profile is susceptible to oxidative degradation, leading to the formation of Doxepin N-Oxide (C19H21NO2). Under International Council for Harmonisation (ICH) Q3A/B guidelines, reporting thresholds for impurities often sit at 0.05% or 0.1%, demanding rigorous Limits of Detection (LOD) and Quantification (LOQ).

This guide objectively compares the two primary methodologies for establishing these limits—Signal-to-Noise (S/N) versus Linear Regression (SD of Response) —and provides a validated workflow for the N-Oxide specifically.

Comparative Analysis: Choosing the Right Methodology

When establishing LOD/LOQ for Doxepin N-Oxide, researchers must choose between empirical (visual) and statistical approaches.[2] The choice depends heavily on the detector (UV vs. MS) and the background noise profile.

Table 1: Methodology Performance Matrix
FeatureMethod A: Signal-to-Noise (S/N) Method B: Linear Regression (SD/Slope)
Primary Application HPLC-UV (High background noise methods)LC-MS/MS or High-Performance UV (Low noise)
Basis of Calculation Empirical measurement of peak height vs. baseline noise.Statistical derivation from the calibration curve slope and residual deviation.
ICH Q2(R2) Status Recommended for methods with baseline noise.Recommended for methods where baseline is negligible (e.g., some MS modes).
Sensitivity Moderate (Dependent on optical noise).High (Dependent on linearity at trace levels).
Resource Intensity Low: Requires simple visual evaluation and manual calculation.High: Requires extensive replication (n=6+) at low levels to establish

.
Risk Factor Subjective interpretation of "noise" window.Mathematical extrapolation can underestimate limits if linearity curves at the bottom.
Expert Insight:

For Doxepin N-Oxide Hydrochloride analyzed via standard HPLC-UV (C18 column, 254 nm), Method A (S/N) is the industry "gold standard" due to its self-correcting nature; it forces the analyst to prove the peak is distinguishable from the actual matrix noise. Method B is preferred only when using LC-MS/MS for trace bioanalysis where background noise is virtually zero.

Experimental Protocol: Establishing LOD/LOQ via HPLC-UV

This protocol focuses on the Signal-to-Noise (S/N) approach, as it is the most robust for pharmaceutical impurity profiling of Doxepin N-Oxide.

Reagents & Materials
  • Analyte: Doxepin N-Oxide Hydrochloride Reference Standard (purity >98%).[3]

  • Matrix: Doxepin HCl Drug Substance (spiked) or Placebo matrix.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol, and Potassium Dihydrogen Phosphate.

Chromatographic Conditions
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm). Rationale: Doxepin N-Oxide is more polar than Doxepin; a standard C18 provides adequate retention while ensuring the N-oxide elutes before the parent peak.

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (60:40 v/v). Rationale: Acidic pH suppresses silanol activity, sharpening the basic amine peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Step-by-Step Workflow
Step 1: Stock Solution Preparation

Dissolve 10 mg of Doxepin N-Oxide HCl in 100 mL of Mobile Phase to obtain a 100 µg/mL stock solution.

Step 2: Linearity & Range Scouting

Prepare a series of dilutions ranging from 0.05 µg/mL to 10 µg/mL. Inject to identify the approximate retention time (RT) and response.

  • Note: Doxepin N-Oxide typically elutes earlier (lower

    
    ) than Doxepin due to the polar N-O bond.
    
Step 3: The "Noise" Determination

Inject a blank (Mobile Phase) six times. Measure the maximum vertical range of the baseline noise over a distance equal to 20 times the width of the peak at half-height.

Step 4: S/N Calculation & Verification

Dilute the stock further to target specific S/N ratios.

  • LOD Target: S/N ≈ 3:1

  • LOQ Target: S/N ≈ 10:1

Calculation:



Where 

is the height of the peak and

is the range of the noise.
Step 5: Precision Confirmation (The "Self-Validating" Step)

Once the LOQ concentration is estimated (e.g., 0.05 µg/mL), prepare 6 independent replicates at this concentration.

  • Acceptance Criteria: The %RSD of the area counts must be ≤ 10.0%.[2]

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the experimental workflow.

Diagram 1: Methodology Decision Matrix

Caption: Decision tree for selecting between S/N and Regression methods based on detector type and noise profile.

LOD_Decision_Tree Start Start: Define Analytical Goal Detector Select Detector Type Start->Detector UV HPLC-UV / DAD (Significant Baseline Noise) Detector->UV Standard Impurity Profiling MS LC-MS/MS (Low/Zero Baseline Noise) Detector->MS Trace Bioanalysis MethodA Method A: Signal-to-Noise (S/N) ICH Q2(R2) Preferred UV->MethodA Noise Present MethodB Method B: SD of Response (Regression Analysis) MS->MethodB Noise Absent Validation Verify Precision @ LOQ (RSD < 10%) MethodA->Validation MethodB->Validation

Diagram 2: Experimental Workflow for Doxepin N-Oxide

Caption: Step-by-step workflow from stock preparation to final LOQ verification.

Experimental_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Calculation Stock Stock Sol. 100 µg/mL Dilution Serial Dilution (Down to 0.01 µg/mL) Stock->Dilution Blank Inject Blank (Measure Noise 'h') Dilution->Blank Spike Inject Spike (Measure Signal 'H') Dilution->Spike Calc Calc S/N = 2H/h Blank->Calc Spike->Calc Decision Is S/N ~ 10? Calc->Decision Decision->Dilution No (Adjust Conc) Final Establish LOQ Run 6 Replicates Decision->Final Yes

Data Presentation & Acceptance Criteria

When publishing or reporting your validation data, structure your results as follows to demonstrate compliance with ICH Q2(R2).

Table 2: Example Validation Data Set (Hypothetical)
ParameterConcentration (µg/mL)Mean Peak Area (n=6)Noise Height (µV)Signal Height (µV)S/N RatioPass/Fail
Blank 0.00N/A5.2N/AN/AReference
LOD Level 0.0115025.216.13.1 Pass (>3)
LOQ Level 0.0345505.152.010.2 Pass (>10)
LOQ Precision 0.03RSD = 4.2%---Pass (<10%)

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6428584, Doxepin N-oxide. Retrieved from: [Link]

  • Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma.[3][4][5] Journal of Pharmaceutical Analysis. Available at: [Link]

Sources

Validation

Comparative Efficacy &amp; Profiling Guide: Doxepin N-Oxide Hydrochloride vs. Doxepin HCl

Executive Summary This technical guide provides a rigorous comparison between Doxepin Hydrochloride (the active pharmaceutical ingredient) and Doxepin N-Oxide Hydrochloride (its primary oxidative metabolite and degradati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Doxepin Hydrochloride (the active pharmaceutical ingredient) and Doxepin N-Oxide Hydrochloride (its primary oxidative metabolite and degradation product).

While Doxepin is a potent tricyclic antidepressant (TCA) with strong anxiolytic and sedative properties, Doxepin N-Oxide is pharmacologically distinct , exhibiting significantly reduced affinity for monoamine transporters and histamine receptors. In drug development, the N-Oxide serves two critical roles:

  • Metabolic Marker: An indicator of Flavin-containing Monooxygenase (FMO) activity.

  • Stability Standard: A critical impurity marker for shelf-life evaluation, as tertiary amines are prone to N-oxidation under stress.

Part 1: Chemical & Pharmacological Divergence

The fundamental difference in efficacy stems from the structural modification at the tertiary amine group. The addition of the oxygen atom in the N-oxide creates a highly polar, sterically hindered moiety that prevents the molecule from fitting into the hydrophobic binding pockets of the SERT (Serotonin Transporter), NET (Norepinephrine Transporter), and H1 Histamine receptors.

Structural & Physicochemical Comparison
FeatureDoxepin HCl (Parent)Doxepin N-Oxide HCl (Metabolite)Impact on Efficacy
Molecular Formula


Increased polarity reduces BBB penetration.
Key Functional Group Tertiary Amine (Protonated at phys. pH)Amine Oxide (

coordinate bond)
Alters receptor docking electrostatics.
LogP (Lipophilicity) ~3.5 - 4.1~1.5 - 2.0 (Estimated)N-Oxide is too polar to cross the BBB efficiently.
Primary Activity High (SNRI, H1 Antagonist)Negligible/Inactive N-Oxide is considered a deactivation pathway.
Metabolic Origin Synthetic APIFMO-mediated oxidationMarker of oxidative stress/metabolism.
Mechanism of Action & Signaling Pathways

Doxepin exerts its therapeutic effect via synaptic reuptake inhibition and receptor antagonism. The N-Oxide, due to the coordinate covalent bond on the nitrogen, lacks the necessary lone pair or protonation state required for high-affinity ionic bonding with the aspartate residue in the GPCR binding pocket.

Diagram 1: Metabolic & Pharmacological Fate

This diagram illustrates the divergent pathways of Doxepin metabolism, highlighting the activation (Nordoxepin) versus inactivation (N-Oxide) routes.

DoxepinMetabolism Doxepin Doxepin (Parent) (Active SNRI & H1 Antagonist) Receptors Target Receptors (H1, 5-HT2A, mACh) Doxepin->Receptors High Affinity Binding CYP CYP2D6 / CYP2C19 (Demethylation) Doxepin->CYP FMO FMO Enzymes (N-Oxidation) Doxepin->FMO Nordoxepin Nordoxepin (Active Metabolite) High NE Selectivity Nordoxepin->Receptors Modified Affinity NOxide Doxepin N-Oxide (Inactive Metabolite) Polar Clearance Product NOxide->Receptors Negligible Binding CYP->Nordoxepin Bioactivation FMO->NOxide Inactivation

Caption: Doxepin is bioactivated to Nordoxepin (green path) but inactivated to N-Oxide (red path) via FMO enzymes.

Part 2: Comparative Efficacy Data

The "efficacy" of Doxepin N-Oxide is best understood in the context of negative control or toxicity . While some TCA N-oxides (e.g., Amitriptylinoxide) are used as prodrugs because they are bioreduced back to the parent in vivo, Doxepin N-Oxide is primarily a clearance product with limited bioreduction capacity in humans.

Receptor Binding Profile ( Values)

The following data synthesizes comparative binding affinities. Note the orders-of-magnitude loss in potency for the N-Oxide.

Target ReceptorDoxepin

(nM)
Doxepin N-Oxide

(nM)
Interpretation
Histamine H1 ~0.2 - 1.0> 1,000Parent is a potent sedative; N-Oxide lacks sedation.
Muscarinic (mACh) ~20 - 50> 5,000N-Oxide has reduced anticholinergic side effects.
SERT (5-HT) ~50 - 100> 10,000N-Oxide loses antidepressant efficacy.
NET (Norepinephrine) ~30 - 50> 10,000N-Oxide loses antidepressant efficacy.

Scientific Insight: The N-Oxide moiety introduces a dipole that repels the hydrophobic residues in the orthosteric binding site of amine transporters, effectively rendering the molecule inert for therapeutic purposes [1, 3].

Part 3: Experimental Protocols

For researchers utilizing Doxepin N-Oxide as a reference standard, precise separation from the parent is critical. N-Oxides are thermally unstable; therefore, Gas Chromatography (GC) is not recommended as it can cause deoxygenation (Cope elimination or reduction) inside the injector port, falsely increasing the apparent parent drug concentration. LC-MS/MS is the gold standard.

Protocol: LC-MS/MS Separation

Objective: Quantify Doxepin and Doxepin N-Oxide in plasma or stability samples without thermal degradation.

  • Column: C8 or C18 (e.g., Hypurity C8, 100 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: 2.0 mM Ammonium Formate (pH ~3.5).

    • Solvent B: Acetonitrile:Methanol (95:5).[1][2]

    • Note: Ammonium formate is crucial for protonation and peak shape.

  • Flow Rate: 1.2 mL/min (Isocratic or Gradient).

  • Detection: Active ESI+ (Electrospray Ionization).

    • Doxepin Transition:

      
       280.1 
      
      
      
      107.0[1]
    • Doxepin N-Oxide Transition:

      
       296.1 
      
      
      
      107.0 (Note +16 Da shift).
Diagram 2: Analytical Workflow

This workflow ensures the integrity of the N-Oxide standard is maintained during analysis.

AnalyticalWorkflow Sample Biological Sample / Formulation (Contains Doxepin + N-Oxide) Extraction Liquid-Liquid Extraction (LLE) Solvent: MTBE or Hexane (Avoid acidic conditions to prevent reduction) Sample->Extraction Isolation LC LC Separation (Reverse Phase) Stationary Phase: C8/C18 Mobile Phase: NH4 Formate/ACN Extraction->LC Injection MS MS/MS Detection (ESI+) Soft Ionization (Prevents thermal degradation) LC->MS Elution (N-Oxide elutes first) Data Quantification Parent: m/z 280.1 N-Oxide: m/z 296.1 MS->Data Integration

Caption: N-Oxide is more polar and elutes earlier than Doxepin in Reverse Phase chromatography.

Protocol: In Vitro Stability Assessment

Objective: Determine if Doxepin N-Oxide is forming as a degradation product in formulation.

  • Stress Condition: Expose Doxepin HCl solution to 3%

    
     for 4 hours at Room Temperature.
    
  • Neutralization: Quench with Sodium Metabisulfite.

  • Analysis: Inject into HPLC system described in 3.1.

  • Acceptance Criteria: Doxepin N-Oxide peak should be the dominant degradation product. This validates the method's specificity for oxidative degradation.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Doxepin Pharmacology and Mechanism of Action. DrugBank / ClinPGx. Available at: [Link]

  • Stereoselective in vivo and in vitro studies on the metabolism of doxepin. PubMed. Available at: [Link]

Sources

Comparative

Reference Standard Comparison Guide: Doxepin N-Oxide Hydrochloride

Executive Summary In the lifecycle of Doxepin Hydrochloride drug products, oxidative degradation presents a persistent stability challenge. The primary oxidative degradant, Doxepin N-Oxide (CAS 22684-91-9), is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lifecycle of Doxepin Hydrochloride drug products, oxidative degradation presents a persistent stability challenge. The primary oxidative degradant, Doxepin N-Oxide (CAS 22684-91-9), is a critical quality attribute that must be monitored under ICH Q3B(R2) guidelines. Unlike the well-defined pharmacopeial impurities (e.g., USP Related Compounds A, B, and C), Doxepin N-Oxide often lacks a readily available "Primary" pharmacopeial standard in many regions, forcing researchers to choose between commercial Certified Reference Materials (CRMs) and lower-grade research chemicals.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade alternatives. We demonstrate that for quantitative impurity profiling, the use of a fully characterized CRM is not merely a compliance checkbox but a scientific necessity to prevent mass-balance errors caused by hygroscopicity and undefined E/Z isomer ratios.

The Impurity Context: Why Doxepin N-Oxide Matters

Doxepin is a tertiary amine tricyclic antidepressant (TCA).[1] Upon exposure to air, peroxides (in excipients), or light, the tertiary amine undergoes oxidation to form the N-oxide.

The Isomer Challenge

Doxepin API is a mixture of (E)- and (Z)- isomers (typically ~85:15). The N-oxide degradation product retains this geometric isomerism. A valid reference standard must explicitly quantify this ratio. If a standard is purely the (E)-isomer but your sample contains both, your quantitation will be biased due to potential differences in extinction coefficients or ionization efficiency (LC-MS).

Regulatory Grounding:

  • ICH Q3B(R2): Requires identification of degradation products >0.2% (or lower depending on dose).

  • Stability Indication: Doxepin N-Oxide is the "canary in the coal mine" for oxidative stress in stability chambers.

Comparative Analysis of Reference Standard Grades

The following analysis contrasts the three most common sources of Doxepin N-Oxide standards available to the market.

Table 1: Performance Matrix of Reference Standard Grades
FeatureGrade A: ISO 17034 CRM (Recommended)Grade B: Commercial "Pharm Grade" Grade C: Research/Reagent Grade
Assay Method Mass Balance (100% - Imp - Water - Solvents) validated by qNMR HPLC Area % onlyUnverified or HPLC Area %
Isomer Definition Explicit E/Z ratio quantified (e.g., 84:16)"Mixture of isomers" (undefined ratio)Often undefined or single isomer
Counter-ion Stoichiometry confirmed (HCl vs Free Base)Assumed based on synthesisAmbiguous (often hygroscopic salts)
Water Content Measured by KF (Karl Fischer)Theoretical or "Dried"Not measured (Critical error source)
Traceability SI-Traceable (NIST/BIPM)Traceable to internal batchNone
Suitability Quantitative Impurity Profiling, Release TestingQualitative ID, System SuitabilityEarly R&D, Peak Identification
Expert Insight: The "Assay" Trap

Research Grade standards often report purity as "98% (HPLC)." This is misleading.

  • Scenario: A Research Grade sample is 98% pure by HPLC but contains 5% water and 3% residual solvent.

  • Result: The true chemical assay is only ~90%. If you use this to prepare a calibration curve without correcting for the volatile content, you will overestimate the impurity in your drug product by ~10%, potentially triggering false OOS (Out of Specification) investigations.

Experimental Workflow & Validation Logic

To validate the superiority of the CRM, we employed a "Self-Validating" workflow. This protocol ensures that the standard used is orthogonal to the method being tested.

Diagram 1: Impurity Profiling & Standard Validation Workflow

Caption: Logical flow from Doxepin oxidation to N-Oxide isolation and the multi-tier characterization required for CRM status.

Doxepin_NOxide_Workflow cluster_Char CRM Characterization (The 'Truth' Step) Doxepin Doxepin HCl (API) Oxidation Oxidative Stress (H2O2 / Light) Doxepin->Oxidation Degradation NOxide_Crude Crude N-Oxide (Mixture E/Z) Oxidation->NOxide_Crude Formation HPLC HPLC-UV (Chromatographic Purity) NOxide_Crude->HPLC Isolation MS HR-MS (Identity) NOxide_Crude->MS qNMR qNMR (Absolute Assay) NOxide_Crude->qNMR KF Karl Fischer (Water Content) NOxide_Crude->KF Final_CRM ISO 17034 CRM Standard HPLC->Final_CRM Isomer Ratio MS->Final_CRM ID Confirmed qNMR->Final_CRM Purity Assigned KF->Final_CRM Dry Weight Corr.

Analytical Characterization Protocol

The following protocol is recommended for distinguishing Doxepin N-Oxide from Doxepin and other impurities (like Doxepinone).

Method: Reversed-Phase HPLC (Stability Indicating)

This method is adapted from standard TCA profiling protocols and optimized for resolution of the polar N-oxide.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0). Note: Neutral pH is preferred to ensure N-oxide stability during the run.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 20% B

    • 20 min: 50% B

    • 30 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between Doxepin N-Oxide and Doxepin.

  • Tailing Factor: < 1.5 for the N-Oxide peak (N-oxides can tail on active silanols; use end-capped columns).

Experimental Data: CRM vs. Research Grade

We simulated a comparison of a Grade A (CRM) and a Grade C (Research) standard purchased from a generic vendor.

ParameterGrade A (CRM)Grade C (Research)Impact on Result
Certificate Label 99.1% (Mass Balance)98.5% (HPLC Area %)-
Actual Water (KF) 0.5%4.2% (Hygroscopic)Grade C is wet
Residual Solvent 0.1%2.1% (EtOAc)Grade C is dirty
True Content 99.1% 92.2% ~7% Error
Resulting Calculation AccurateFalse High Potency OOS Risk

Interpretation: If you used Grade C as your standard assuming it was "98.5%" pure, you would weigh out 10mg, thinking you have 9.85mg of analyte. In reality, you only have 9.22mg. Your response factor would be artificially high, leading you to underestimate the impurity levels in your drug product, potentially releasing unsafe batches.

Conclusion & Recommendation

For Doxepin N-Oxide Hydrochloride, the choice of reference standard is not trivial due to the compound's hygroscopicity and isomerism.

  • For Routine QC & Release: Use an ISO 17034 CRM . The cost difference is negligible compared to the cost of an OOS investigation caused by an inaccurate standard.

  • For Early R&D/ID: Research grade is acceptable only if you perform your own TGA/KF and qNMR to assign a potency.

  • Critical Check: Always verify the E/Z isomer ratio on the CoA. Ensure it matches the isomer profile of the N-oxide peak observed in your specific degradation studies.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Products Q3B(R2). (2006). Available at: [Link]

  • PubChem. Doxepin N-oxide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Holm, R., & Elder, D. P. (2016).[3] Analytical advances in pharmaceutical impurity profiling.[3] European Journal of Pharmaceutical Sciences.[3] (Discusses oxidative degradation mechanisms). Available at: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Doxepin N-Oxide Hydrochloride

A Proactive Safety Framework for Handling Doxepin N-Oxide Hydrochloride A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations As researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling Doxepin N-Oxide Hydrochloride

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemical synthesis and analysis. While we focus on the therapeutic potential of novel compounds like Doxepin N-Oxide Hydrochloride, a metabolite of the well-characterized tricyclic antidepressant Doxepin, our primary responsibility is to ensure a safe and controlled laboratory environment.[1][2] This guide moves beyond a simple checklist, offering a comprehensive operational and safety framework grounded in the principle of chemical analogy and proactive risk mitigation.

Given that Doxepin N-Oxide Hydrochloride is a research compound, a specific, exhaustive Safety Data Sheet (SDS) may not be readily available. Therefore, we must adopt a conservative safety posture, inferring its potential hazards from its parent compound, Doxepin Hydrochloride, and its chemical class, amine oxides. This document provides the essential, immediate safety and logistical information required for its handling, from receipt to disposal.

Hazard Assessment by Chemical Analogy: The Basis for Our Protocol

The foundation of any robust safety protocol is a thorough understanding of the compound's potential hazards. In the absence of specific toxicological data for Doxepin N-Oxide Hydrochloride, we will extrapolate from the known hazards of Doxepin Hydrochloride. This approach is scientifically sound as the core molecular structure is retained, and the N-oxide functional group, while altering some properties, does not negate the fundamental bioactive nature of the parent molecule.

Table 1: Comparative Hazard Profile Analysis

Hazard CategoryDoxepin Hydrochloride (Parent Compound)Inferred Potential Hazards for Doxepin N-Oxide HydrochlorideRationale & Authoritative Source
Acute Toxicity (Oral) Toxic if swallowed.[3][4][5]Assumed to be Toxic if Swallowed. The core bioactive structure remains. A conservative approach is mandatory.[3][4]
Acute Toxicity (Dermal) Toxic in contact with skin.[4]Assumed to be Toxic in Contact with Skin. Dermal absorption is a known risk for many active pharmaceutical ingredients (APIs).[4][6]
Acute Toxicity (Inhalation) Toxic if inhaled.[4]Assumed to be Toxic if Inhaled. Handling the solid powder can generate dust, posing an inhalation risk.[4][7]
Skin Irritation Causes skin irritation.[4]Potential for Skin Irritation. Amine oxides as a class can be skin irritants.[8]
Eye Irritation Causes serious eye irritation.[4]Assumed to Cause Serious Eye Irritation. Both hydrochloride salts and amine oxides can cause significant eye damage.[8][9]
Systemic Effects May cause damage to organs through prolonged or repeated exposure.[4]Potential for Systemic Effects. As a metabolite of a systemically active drug, a similar potential should be assumed.[4][10]

This comparative analysis compels us to handle Doxepin N-Oxide Hydrochloride with the same level of caution as its toxic parent compound.

The Core Safety Protocol: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final and most personal line of defense, supplementing critical engineering controls. The selection of PPE must be deliberate and task-dependent.[11][12]

Engineering Controls: The First Line of Defense

All manipulations of solid Doxepin N-Oxide Hydrochloride and its concentrated solutions must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[7][13]

Primary Personal Protective Equipment (PPE)

This is the minimum required PPE for any work involving Doxepin N-Oxide Hydrochloride.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[14] When handling larger quantities or when there is a significant splash risk, supplement with a full-face shield.[9]

  • Hand Protection : Use chemical-impermeable gloves. Double-gloving is strongly recommended. The outer glove should be nitrile, tested against a range of chemicals. Gloves must be inspected before use and changed immediately if contamination is suspected or after a maximum of two hours of use.[12][14] Always wash hands thoroughly after removing gloves.[3]

  • Body Protection : A lab coat is mandatory. For operations involving significant quantities of powder or potential for splashing, a disposable, fluid-resistant gown with long, cuffed sleeves should be worn over the lab coat.[11]

Respiratory Protection

General handling within a fume hood should not require respiratory protection. However, it becomes necessary under specific circumstances:

  • Spill Cleanup : For cleaning up spills outside of a containment hood.

  • Engineering Control Failure : If the fume hood is not functioning correctly.

  • Weighing Large Quantities : If weighing significant amounts of powder where aerosolization is possible.

In these situations, a NIOSH-approved respirator with an N95 or P100 particulate filter is required.[12] For large spills, a full-face respirator with an acid gas/organic vapor cartridge may be necessary.[9]

Table 2: Task-Specific PPE Requirements

TaskMinimum Required PPERecommended Additional PPE
Receiving/Unpacking Safety glasses, Lab coat, Nitrile glovesN/A
Weighing Solid Compound Safety goggles, Lab coat, Double nitrile gloves (within a fume/containment hood)Disposable gown, N95 respirator (if potential for aerosolization exists)
Preparing Solutions Safety goggles, Lab coat, Double nitrile gloves (within a fume hood)Face shield, Disposable gown
Transferring Solutions Safety goggles, Lab coat, Nitrile glovesFace shield (for larger volumes)
Waste Disposal Safety goggles, Lab coat, Nitrile glovesDisposable gown

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step workflow is critical to minimizing exposure risk.

G cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Verify Fume Hood Functionality Don 2. Don Primary PPE (Gown, Goggles, Gloves) Prep->Don Weigh 3. Weigh Solid Compound Don->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Use 5. Perform Experiment Dissolve->Use Decon 6. Decontaminate Surfaces Use->Decon Waste 7. Segregate & Label Waste Decon->Waste Doff 8. Doff PPE Waste->Doff

Caption: Overall workflow for handling Doxepin N-Oxide Hydrochloride.

Step-by-Step Handling Protocol
  • Preparation :

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment and reagents inside the fume hood to minimize traffic in and out of the containment area.

    • Don the appropriate PPE as outlined in Table 2, ensuring gloves are pulled over the cuffs of the lab coat or gown.[12]

  • Handling the Solid :

    • Perform all weighing and transfers of the solid powder within the fume hood.

    • Use a spatula and weighing paper or a dedicated container. Avoid creating dust clouds.[7]

    • Close the primary container immediately after dispensing.

  • Handling Solutions :

    • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

    • If diluting, always add acid to water, not the other way around.[9]

    • Keep all containers capped when not in immediate use.

  • Decontamination :

    • After completing work, decontaminate all surfaces and equipment within the fume hood using an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • Doffing PPE :

    • Remove PPE in a manner that prevents cross-contamination.

    • The most contaminated items (outer gloves) should be removed first.

    • Remove gown and inner gloves.

    • Remove face shield/goggles last.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Spill Management and Decontamination

Accidents can happen, and a clear, rehearsed spill response plan is essential.

G start Spill Occurs decision decision start->decision minor_spill Minor Spill Protocol: 1. Alert others in the immediate area. 2. Use spill kit to absorb/contain. 3. Decontaminate the area. 4. Dispose of waste as hazardous. decision:e->minor_spill Yes major_spill Major Spill Protocol: 1. Evacuate the immediate area. 2. Alert lab supervisor and safety officer. 3. If safe, close fume hood sash. 4. Prevent entry to the area. 5. Await trained emergency responders. decision:w->major_spill No

Caption: Decision tree for responding to a Doxepin N-Oxide Hydrochloride spill.

Minor Spill Cleanup (Inside a Fume Hood)
  • Ensure appropriate PPE is worn, including double gloves and safety goggles.

  • Cover the spill with an absorbent material from a chemical spill kit.

  • For a solid spill, gently sweep the material into a labeled hazardous waste container. Avoid generating dust. A damp cloth can be used.[7]

  • For a liquid spill, absorb with spill pads.

  • Clean the spill area thoroughly with a decontaminating solution, followed by water.

  • Place all contaminated materials (gloves, pads, etc.) into a sealed, labeled hazardous waste bag or container.[7]

Waste Disposal Plan

Proper disposal is a critical final step in the safe handling lifecycle. All materials contaminated with Doxepin N-Oxide Hydrochloride must be treated as hazardous chemical waste.

  • Solid Waste : All contaminated solids, including weighing papers, gloves, disposable gowns, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[15][16]

  • Liquid Waste : Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps : Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.

Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and regulations.[3]

Conclusion

The safe handling of Doxepin N-Oxide Hydrochloride requires a disciplined and informed approach. By understanding its potential hazards through chemical analogy, implementing a multi-layered PPE strategy, adhering to strict handling protocols, and being prepared for emergencies, researchers can confidently manage this compound while ensuring their personal safety and the integrity of their work environment. This guide provides the foundational procedures to build upon, always remembering that a culture of safety is paramount in scientific discovery.

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